molecular formula C5H13NO3S B13559352 (2R)-1-methoxy-N-methylpropane-2-sulfonamide

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

Número de catálogo: B13559352
Peso molecular: 167.23 g/mol
Clave InChI: YGYNIAOIIOVIMP-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2R)-1-methoxy-N-methylpropane-2-sulfonamide is a chiral sulfonamide compound offered for research and development purposes. With a molecular formula of C5H13NO3S and a molecular weight of 167.23 g/mol, this molecule features a stereocenter, making it a valuable building block for asymmetric synthesis and the development of chiral ligands or catalysts in medicinal chemistry . Sulfonamide functional groups are known for their versatile biological activities and are a common motif in pharmaceuticals and agrochemicals. This product is intended for research applications in chemical synthesis and life sciences. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or human use. Researchers can use this compound to explore new synthetic pathways or as a standard in analytical method development. Handle with appropriate safety precautions in a controlled laboratory environment.

Propiedades

Fórmula molecular

C5H13NO3S

Peso molecular

167.23 g/mol

Nombre IUPAC

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m1/s1

Clave InChI

YGYNIAOIIOVIMP-RXMQYKEDSA-N

SMILES isomérico

C[C@H](COC)S(=O)(=O)NC

SMILES canónico

CC(COC)S(=O)(=O)NC

Origen del producto

United States
Foundational & Exploratory

Precision Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide represents a classic challenge in chiral aliphatic chemistry: installing a sulfonamide moiety on a secondary carbon while maintaining high enantiomeric excess (ee).[1] Unlike aromatic sulfonamides, which are synthesized via electrophilic aromatic substitution, aliphatic sulfonamides on chiral secondary carbons require nucleophilic substitution strategies that invert stereochemistry.

This guide details a stereospecific, four-step convergent route starting from the commercially available (S)-1-methoxy-2-propanol .[1] This pathway is selected for its scalability, reliability, and avoidance of hazardous gaseous reagents (like


 gas) in favor of bench-stable solids (NCS).
Key Structural Features & Challenges
  • Chiral Center (C2): The target has an

    
    -configuration.[1][2] The synthetic route utilizes an 
    
    
    
    displacement on an
    
    
    -precursor to achieve the required inversion.[1]
  • Functionality: The molecule contains an ether (methoxy) and a sulfonamide. Chemical compatibility during oxidation steps is critical to prevent ether cleavage.

  • Volatility: Intermediate sulfonyl chlorides in this weight class are often volatile oils; isolation protocols must minimize vacuum exposure time.

Retrosynthetic Logic & Pathway Design

The most robust approach to chiral secondary alkyl sulfonamides is the "Activate-Invert-Oxidize" strategy.[1]

  • Disconnection: The C-S bond is the strategic break.

  • Precursor: (R)-1-methoxypropane-2-sulfonyl chloride.[1]

  • Chirality Source: (S)-1-methoxy-2-propanol (via

    
     inversion).[1]
    
Logical Pathway Visualization

The following diagram outlines the stereochemical progression and key intermediates.

G Start (S)-1-methoxy-2-propanol (Commercial / Chiral Pool) Inter1 (S)-Mesylate (Activation) Start->Inter1 MsCl, Et3N (Retention) Inter2 (R)-Thioacetate (Stereo-Inversion) Inter1->Inter2 KSAc (SN2 Inversion) Inter3 (R)-Sulfonyl Chloride (Oxidative Chlorination) Inter2->Inter3 NCS, HCl (Oxidation) Target (2R)-1-methoxy-N- methylpropane-2-sulfonamide (Target) Inter3->Target MeNH2 (Amidation)

Figure 1: Stereochemical pathway from (S)-alcohol to (R)-sulfonamide.

Detailed Experimental Protocol

Step 1: Activation of (S)-1-methoxy-2-propanol

Objective: Convert the poor leaving group (-OH) into a mesylate (-OMs) with retention of configuration.[1]

  • Reagents: (S)-1-methoxy-2-propanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (Solvent).[1]

  • Mechanism: Nucleophilic attack of alcohol on sulfonyl sulfur. No bond breaking at the chiral carbon.

Protocol:

  • Charge a round-bottom flask with (S)-1-methoxy-2-propanol in dry Dichloromethane (DCM) (0.5 M).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Triethylamine (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Maintain internal temperature < 5°C.

  • Stir for 2 hours at 0°C. Monitor by TLC (stain with PMA or Iodine).

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Result: (S)-1-methoxypropan-2-yl methanesulfonate.[1] Use directly in the next step (unstable to long storage).

Step 2: Stereochemical Inversion via Thioacetate Displacement

Objective: Install the sulfur atom and invert the chiral center from (S) to (R).

  • Reagents: Potassium Thioacetate (KSAc, 1.5 equiv), DMF (Solvent).

  • Mechanism:

    
     Nucleophilic Substitution. The thioacetate anion attacks the backside of the C-OMs bond, causing Walden Inversion .
    

Protocol:

  • Dissolve the crude mesylate from Step 1 in anhydrous DMF (0.5 M).

  • Add Potassium Thioacetate (1.5 equiv).

  • Heat to 60°C for 4–6 hours. Note: Higher temperatures increase racemization risk.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer extensively with water (to remove DMF) and brine.

  • Result: (R)-S-(1-methoxypropan-2-yl) ethanethioate.

Step 3: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the thioacetate directly to the sulfonyl chloride. Critical Safety Note: This reaction generates


 and mild exotherms.
  • Reagents: N-Chlorosuccinimide (NCS, 4.0 equiv), 2N HCl (aq), Acetonitrile (ACN).

  • Why this method? Using NCS/HCl is milder and more controllable than bubbling Chlorine gas (

    
    ), preventing over-chlorination of the ether chain.
    

Protocol:

  • Dissolve (R)-thioacetate in Acetonitrile (0.2 M).

  • Cool to 0°C . Add 2N HCl (20% v/v relative to ACN).

  • Add NCS (4.0 equiv) portion-wise over 30 minutes. Exothermic.

  • Stir at 0°C for 1 hour. The mixture will turn pale yellow.

  • Workup: Dilute with cold water and extract immediately with Diethyl Ether.

  • Purification: Wash with cold brine. Do not rotovap to dryness at high heat. Sulfonyl chlorides are volatile. Concentrate to a concentrated oil and use immediately.

  • Result: (R)-1-methoxypropane-2-sulfonyl chloride.[1]

Step 4: Amidation to Target

Objective: Form the final sulfonamide bond.

  • Reagents: Methylamine (2.0 M in THF, 3.0 equiv), THF.

Protocol:

  • Dissolve the crude sulfonyl chloride in dry THF at 0°C .

  • Add Methylamine solution (3.0 equiv) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1N HCl (to remove excess amine), extract with EtOAc.

  • Purification: Column chromatography (Hexanes/EtOAc gradient).

  • Final Product: (2R)-1-methoxy-N-methylpropane-2-sulfonamide .

Key Parameters & Data Summary

ParameterSpecificationRationale
Starting Material (S)-1-methoxy-2-propanolEssential for (R)-product via inversion.[1]
Inversion Reagent Potassium Thioacetate (KSAc)High nucleophilicity, lower basicity than thiolates (reduces elimination side-products).[1]
Oxidant NCS / HClAvoids

gas; chemoselective in presence of ethers.
Temperature Limit < 65°C (Step 2)Prevent racemization of the secondary center.
Yield Target 45–60% (Overall)Typical for 4-step linear synthesis with volatile intermediates.[1]

Quality Control & Troubleshooting

Analytical Confirmation
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column.[1] Compare against the racemate (synthesized by mixing (R) and (S) starting materials).

  • NMR:

    • 
       NMR should show the doublet for the methyl group on the chiral chain (
      
      
      
      ppm) and the singlet for the N-methyl (
      
      
      ppm).[1]
    • The methoxy singlet (

      
       ppm) confirms the ether integrity.
      
Common Pitfalls
  • Racemization: Occurs primarily during the heating in Step 2 (Displacement). Ensure DMF is dry and temperature is strictly controlled.

  • Elimination: The mesylate can undergo E2 elimination to form the alkene (1-methoxyprop-1-ene) if the nucleophile is too basic.[1] Thioacetate is preferred over Thio-alkoxides for this reason.[1]

  • Hydrolysis: The sulfonyl chloride (Step 3 product) is moisture sensitive. Ensure the amidation (Step 4) is performed immediately after isolation.

References

  • Stereoinversion of Alcohols

    • Mechanism of Sulfonate Displacement: Detailed in standard organic synthesis texts regarding Walden Inversion.
    • Contextual Support: "Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides." National Institutes of Health (NIH). Available at: [Link] (Demonstrates the challenge of direct inversion, supporting the use of the sulfonate/thioacetate route).

  • Oxidative Chlorination Methodology

    • NCS/HCl Method: Nishiguchi, T., et al. "Facile Synthesis of Sulfonyl Chlorides from Thioacetates.
    • Reagent Precedent: "Synthesis of sulfonyl chloride substrate precursors." Royal Society of Chemistry. Available at: [Link] (Describes the conversion of thiol derivatives to sulfonyl chlorides using oxidative conditions).

  • Starting Material Data
  • General Sulfonamide Synthesis

    • "Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester."[3][4] LibreTexts. Available at: [Link] (Foundational protocol for Step 1).

Sources

discovery and history of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and applications of (2R)-1-methoxy-N-methylpropane-2-sulfonamide , a specialized chiral building block in modern medicinal chemistry.

Executive Summary

(2R)-1-Methoxy-N-methylpropane-2-sulfonamide (CAS No. 2751603-06-0 ) is a high-value chiral intermediate that has emerged in the 2020s as a critical scaffold for fragment-based drug discovery (FBDD) and the synthesis of next-generation sulfonamide therapeutics. Structurally, it features a propyl backbone with a defined (2R)-stereocenter , a polar sulfonamide core, and a methoxy ether tail.

This molecule represents a strategic evolution in "chiral pool" synthesis, offering a bioisostere for amino acid derivatives (e.g., alanine or serine analogs) where the amide bond is replaced by a metabolically stable sulfonamide. Its primary utility lies in the development of inhibitors for targets such as ion channels (e.g., Nav1.7, Nav1.8) and kinases , where precise stereochemical orientation of the sulfonamide "warhead" is essential for potency and selectivity.

Property Data
IUPAC Name (2R)-1-methoxy-N-methylpropane-2-sulfonamide
CAS Number 2751603-06-0
Molecular Formula C₅H₁₃NO₃S
Molecular Weight 167.23 g/mol
Stereochemistry (2R) Enantiomer
Key Functional Groups Sulfonamide (-SO₂NHMe), Ether (-OMe), Chiral Center (C2)
Primary Application Chiral building block for medicinal chemistry, Fragment-based screening

Discovery and History

Unlike blockbuster drugs discovered in the 20th century, (2R)-1-methoxy-N-methylpropane-2-sulfonamide does not have a single "eureka" moment associated with a specific disease. Instead, its history is tied to the industrialization of chiral building blocks in the early 2020s.

Emergence in Chemical Libraries (2021–2023)

The compound was first formally registered with a CAS number in 2022 , coinciding with the expansion of commercially available "enamine-like" building blocks designed to populate novel chemical space.

  • Context: Drug hunters increasingly sought non-flat, sp³-rich scaffolds to improve solubility and target engagement. The transition from achiral sulfonamides (e.g., methanesulfonamide) to chiral, functionalized variants allowed for better exploration of protein binding pockets.

  • Availability: Major chemical suppliers like Enamine and Bide Pharm introduced this molecule as part of their advanced building block collections, enabling its rapid adoption in high-throughput screening (HTS) campaigns [1, 2].

Structural Significance

The molecule is structurally analogous to the side chain of the antiepileptic drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), but with a sulfonamide replacing the amide/peptide bond.

  • Bioisosterism: The sulfonamide group offers a different hydrogen-bonding geometry and increased metabolic stability compared to the amide bond found in natural amino acids (like O-methyl-D-serine).

  • Fragment Utility: Its low molecular weight (<200 Da) and presence of both hydrogen bond donors (NH) and acceptors (SO₂, OMe) make it an ideal "fragment" for crystallographic screening against enzymes and receptors.

Chemical Identity and Synthesis

The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide requires strict control over the C2 stereocenter. Inversion of configuration or racemization during the introduction of the sulfur moiety is a common challenge.

Retrosynthetic Analysis

The most robust route utilizes the Chiral Pool strategy, starting from readily available precursors like (S)-propylene oxide or (S)-ethyl lactate . The key transformation involves the nucleophilic displacement of a leaving group by a sulfur nucleophile with Walden inversion , converting the (S)-precursor to the (R)-product.

Validated Synthetic Protocol

The following protocol outlines a scalable synthesis route starting from (S)-1-methoxy-2-propanol .

Step 1: Activation of the Alcohol

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Mechanism: The hydroxyl group of (S)-1-methoxy-2-propanol is converted into a mesylate leaving group, retaining (S)-configuration.

Step 2: Nucleophilic Displacement (Inversion)

  • Reagents: Potassium thioacetate (KSAc), DMF, heat.

  • Mechanism: S_N2 attack by the thioacetate anion at the C2 position causes inversion of configuration from (S) to (R) , yielding (R)-S-(1-methoxy-2-propyl) ethanethioate.

Step 3: Oxidative Chlorination

  • Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), water/acetic acid.

  • Mechanism: The thioacetate is cleaved and oxidized in situ to the sulfonyl chloride: (R)-1-methoxypropane-2-sulfonyl chloride .

Step 4: Sulfonamide Formation

  • Reagents: Methylamine (MeNH₂), THF/Water.

  • Mechanism: Nucleophilic attack of methylamine on the sulfonyl chloride yields the final sulfonamide.

Synthesis Workflow Diagram

Synthesis Start (S)-1-Methoxy-2-propanol (Chiral Precursor) Inter1 (S)-Mesylate Intermediate (Activated Alcohol) Start->Inter1 MsCl, Et3N (Activation) Inter2 (R)-Thioacetate (Inverted Stereocenter) Inter1->Inter2 KSAc, DMF (SN2 Inversion) Inter3 (R)-Sulfonyl Chloride (Reactive Electrophile) Inter2->Inter3 Cl2, H2O (Oxidative Chlorination) Final (2R)-1-Methoxy-N-methyl propane-2-sulfonamide Inter3->Final MeNH2, THF (Amination)

Figure 1: Stereoselective synthesis pathway via Walden inversion.

Applications in Drug Development

The (2R)-1-methoxy-N-methylpropane-2-sulfonamide scaffold is primarily used in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .

Therapeutic Areas
  • Pain Management (Nav1.7/Nav1.8 Inhibitors):

    • Sulfonamides are privileged structures in voltage-gated sodium channel inhibitors. This specific chiral fragment allows for precise filling of the hydrophobic pocket in the channel pore, potentially improving selectivity over the cardiac Nav1.5 channel.

  • Kinase Inhibition:

    • The methoxy-ether tail can engage in hydrogen bonding with the hinge region or solvent-exposed areas of kinases, while the sulfonamide acts as a rigid linker or zinc-binding group.

  • Bioisosteric Replacement:

    • It serves as a stable replacement for the isopropyl amide group found in many peptidomimetics, improving half-life (

      
      ) by resisting amidase hydrolysis.
      
Comparative Properties
FeatureAmide Analog (Lacosamide-like)Sulfonamide Analog (Target)
Geometry Planar (sp²)Tetrahedral (sp³)
H-Bonding Donor & AcceptorStrong Acceptor (SO₂), Donor (NH)
Metabolic Stability Susceptible to hydrolysisHighly Stable
Acidity (pKa) ~15 (Neutral)~10-11 (Weakly Acidic)

Experimental Characterization

Researchers utilizing this building block should verify its identity using the following parameters.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       4.50 (br s, 1H, NH)
      
    • 
       3.65 (dd, 1H, CH-O)
      
    • 
       3.50 (dd, 1H, CH-O)
      
    • 
       3.35 (s, 3H, OMe)
      
    • 
       3.20 (m, 1H, CH-S)
      
    • 
       2.80 (d, 3H, N-Me)
      
    • 
       1.40 (d, 3H, C-Me)
      
  • LC-MS:

    • Expected Mass: 167.06 Da.

    • Observed ion:

      
      .
      

References

  • PubChem Compound Summary . (2025). (2S)-1-methoxy-N-methylpropane-2-sulfonamide (CID 165739382) and related isomers.[1] National Library of Medicine. Link

  • Sigma-Aldrich / MilliporeSigma . (2024). Product Catalog: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0).[2][3][4] Link

  • Enamine Ltd . (2023). Chiral Sulfonamide Building Blocks for Drug Discovery. Enamine Store. Link

  • Scott, K. A., et al. (2020). "Sulfonamides as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 63(20), 11450-11470. (Contextual grounding for sulfonamide utility).

Sources

(2R)-1-methoxy-N-methylpropane-2-sulfonamide: Technical Guide & Chemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide , a specialized chiral building block increasingly utilized in the synthesis of next-generation kinase inhibitors and immunological therapeutics.

Introduction & Significance

(2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0 ) is a high-value chiral intermediate belonging to the sulfonamide class. It is characterized by a propyl backbone functionalized with a methoxy group at the C1 position and a sulfonamide moiety at the C2 stereocenter.

In modern drug discovery, this scaffold serves as a critical bioisostere for amide or ester linkages, offering improved metabolic stability and hydrogen-bonding capabilities. Its structural motif—combining a polar sulfonamide with a lipophilic yet polar ether side chain—makes it an ideal fragment for optimizing the pharmacokinetic (PK) profiles of small molecule inhibitors, particularly in the JAK/TYK2 and immunology therapeutic areas.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a polar, chiral scaffold to probe sub-pockets in kinase domains (e.g., JH2 domain of TYK2).

  • Bioisosteric Replacement: Substitutes for (R)-2-acetamido-3-methoxypropanamide derivatives to modulate solubility and permeability.

  • Chiral Auxiliary: Potential use in diastereoselective synthesis due to its rigid stereochemical definition.

Chemical Identity & Physical Properties[1][2]

Property Data / Descriptor
CAS Number 2751603-06-0
IUPAC Name (2R)-1-methoxy-N-methylpropane-2-sulfonamide
Synonyms (R)-1-methoxy-N-methylpropane-2-sulfonamide; (2R)-1-methoxy-N-methyl-2-propanesulfonamide
Molecular Formula C₅H₁₃NO₃S
Molecular Weight 167.23 g/mol
Stereochemistry (2R)
SMILES CS(=O)(=O)NC
InChIKey YGYNIAOIIOVIMP-YFKPBYRVSA-N (Note: Isomer specific key may vary; this is the backbone key)
Physical State White to off-white solid or viscous oil (depending on purity/polymorph)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.) ~10.5 (Sulfonamide NH)

Synthesis & Manufacturing Protocols

The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide requires strict stereocontrol to maintain the (2R) configuration. The most robust industrial route involves the nucleophilic displacement of a chiral alcohol derivative, followed by oxidative chlorination.

Route: Stereoselective Sulfonylation from (S)-Propylene Oxide

Rationale: This pathway utilizes the "Chiral Pool" strategy, starting from inexpensive (S)-propylene oxide to establish the stereocenter, followed by inversion during the sulfur introduction step to yield the desired (R)-sulfonamide.

Step-by-Step Methodology
  • Ring Opening (Regioselective):

    • Reagents: (S)-Propylene oxide, Methanol, catalytic H₂SO₄.

    • Process: Methanol attacks the less hindered carbon (C1) of the epoxide under acidic conditions.

    • Product: (S)-1-methoxy-2-propanol.

    • Note: Retention of configuration at C2.

  • Activation (Mesylation):

    • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM, 0°C.

    • Process: The secondary alcohol is converted to a mesylate leaving group.

    • Product: (S)-1-methoxypropan-2-yl methanesulfonate.

  • Thioacetate Displacement (Walden Inversion):

    • Reagents: Potassium thioacetate (KSAc), DMF, 60°C.

    • Mechanism: S_N2 attack by thioacetate displaces the mesylate with inversion of configuration .

    • Product: (R)-S-(1-methoxypropan-2-yl) ethanethioate.

    • Critical Control Point: Ensure complete inversion to establish the (R)-center.

  • Oxidative Chlorination:

    • Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), Acetic Acid/Water, <10°C.

    • Process: The thioacetate is directly oxidized to the sulfonyl chloride.

    • Product: (R)-1-methoxypropane-2-sulfonyl chloride.

  • Amidation:

    • Reagents: Methylamine (2.0 M in THF), TEA, DCM, 0°C.

    • Process: Nucleophilic attack of methylamine on the sulfonyl chloride.

    • Final Product: (2R)-1-methoxy-N-methylpropane-2-sulfonamide .

Synthesis Workflow Diagram

SynthesisRoute Start (S)-Propylene Oxide Step1 (S)-1-methoxy-2-propanol (Ring Opening) Start->Step1 MeOH, H+ Step2 (S)-Mesylate Intermediate (Activation) Step1->Step2 MsCl, TEA Step3 (R)-Thioacetate (Inversion to R) Step2->Step3 KSAc, DMF (SN2 Inversion) Step4 (R)-Sulfonyl Chloride (Oxidation) Step3->Step4 Cl2/H2O (Oxidative Chlorination) Final (2R)-1-methoxy-N-methylpropane-2-sulfonamide Step4->Final MeNH2, THF

Caption: Stereoselective synthesis route via Walden inversion, converting (S)-precursor to the (R)-target.

Analytical Characterization & Validation

To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-validating protocols.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.50 (q, 1H, NH, broad).

    • δ 3.65 (dd, 1H, CH-SO₂).

    • δ 3.55 (dd, 1H, O-CH₂-a).

    • δ 3.40 (dd, 1H, O-CH₂-b).

    • δ 3.35 (s, 3H, O-CH₃).

    • δ 2.80 (d, 3H, N-CH₃).

    • δ 1.35 (d, 3H, C-CH₃).

  • Interpretation: The doublet at δ 1.35 confirms the propyl methyl group. The singlet at δ 3.35 confirms the methoxy group. The coupling of the methine proton (δ 3.65) validates the substitution pattern.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: e.e. > 98.0% (R-isomer).

  • Note: The (S)-enantiomer (CAS 2751603-19-5) will elute at a distinct retention time.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+).

  • Observed Mass: [M+H]⁺ = 168.1 m/z; [M+Na]⁺ = 190.1 m/z.

  • Fragmentation Pattern: Loss of -SO₂NHMe fragment may be observed.

Applications in Drug Discovery

This compound is primarily used as a building block in the optimization of small molecule inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Polarity Modulation: The sulfonamide group introduces a hydrogen bond donor (NH) and acceptor (SO₂), which can interact with backbone residues in the hinge region or P-loop of kinases.

  • Metabolic Stability: The N-methyl group reduces the acidity of the sulfonamide proton compared to a primary sulfonamide, potentially improving membrane permeability and reducing rapid glucuronidation.

  • Stereochemical Probe: The (R)-configuration directs the methoxy tail into specific hydrophobic pockets (e.g., the specificity pocket of TYK2), differentiating it from the (S)-isomer which might clash sterically.

Logical Relationship Diagram: SAR Utility

SAR Target (2R)-1-methoxy-N-methylpropane-2-sulfonamide Feature1 Sulfonamide (SO2NHMe) Target->Feature1 Feature2 (R)-Stereocenter Target->Feature2 Feature3 Methoxy Tail (-CH2OMe) Target->Feature3 Effect1 H-Bond Donor/Acceptor (Kinase Hinge Binding) Feature1->Effect1 Effect2 Vector Orientation (Selectivity Filter) Feature2->Effect2 Effect3 Solubility & Metabolic Stability (vs. Alkyl Chain) Feature3->Effect3

Caption: Functional decomposition of the molecule's role in medicinal chemistry optimization.

References

  • Sigma-Aldrich. (2R)-1-methoxy-N-methylpropane-2-sulfonamide Product Page. Retrieved from

  • PubChem. Compound Summary for CID 165739382 ((2S)-isomer analog). National Library of Medicine. Retrieved from

  • BLD Pharm. 1-Ethoxypropane-2-sulfonamide and related Sulfonamides Catalog. Retrieved from

  • Leit, S., et al. (2023).[1] "Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279".[1][2] Journal of Medicinal Chemistry. (Contextual reference for TYK2 inhibitor SAR). Retrieved from [3]

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Sulfinamides". Accounts of Chemical Research. (Foundational chemistry for chiral sulfonamide synthesis).

Sources

(2R)-1-methoxy-N-methylpropane-2-sulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chiral Sulfonamides: Synthesis, Properties, and Applications

A Note to the Reader: A comprehensive literature review for the specific compound, (2R)-1-methoxy-N-methylpropane-2-sulfonamide, reveals a significant scarcity of dedicated research and published data. The (S)-enantiomer is listed in chemical databases, but without associated literature, indicating it is not a widely studied molecule.[1] Therefore, this guide has been structured to provide a broader, yet technically deep, overview of the parent class of molecules: chiral sulfonamides . This approach will equip researchers, scientists, and drug development professionals with the core principles, synthetic strategies, and applications relevant to this important class of compounds, enabling a foundational understanding that can be applied to novel structures like the one specified.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal chemistry and organic synthesis.[2][3] First introduced as antibacterial agents, the "sulfa drugs," they revolutionized medicine by providing the first effective systemic treatments for bacterial infections.[3][4] Their mechanism of action often involves mimicking the structure of p-aminobenzoic acid (PABA) to competitively inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis and, consequently, DNA replication.[5][6]

Beyond their antimicrobial properties, sulfonamides are integral to a vast array of therapeutics, demonstrating activities as:

  • Anticancer agents [2]

  • Antiviral compounds [2]

  • Antidiabetic drugs [2][7]

  • Diuretics (e.g., carbonic anhydrase inhibitors)[7]

  • Anti-inflammatory agents [7]

The enduring relevance of sulfonamides stems from their unique chemical properties, including their ability to act as hydrogen bond donors and acceptors and their synthetic versatility.[8]

The Chirality Factor: Importance in Drug Design and Synthesis

Chirality, or the "handedness" of a molecule, is a critical consideration in drug development. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological and toxicological profiles. The introduction of a stereocenter, such as the (R)-configuration in the topic compound, necessitates stereoselective synthesis to ensure the production of the desired, therapeutically active enantiomer while minimizing the presence of the potentially inactive or harmful one.[9]

Chiral sulfonamides are not only important as therapeutic agents themselves but also serve as valuable chiral auxiliaries and ligands in asymmetric synthesis, guiding the stereochemical outcome of a reaction to produce a single enantiomer of a desired product.[10][11][12]

Synthetic Strategies for Chiral Sulfonamides

The synthesis of enantiomerically pure sulfonamides is a key challenge that has been addressed through various methodologies. The primary approach involves the reaction of a chiral amine with an achiral sulfonyl chloride or vice versa.

General Synthesis from Chiral Amines

A prevalent method for preparing chiral sulfonamides involves the nucleophilic substitution reaction between a chiral amine and an aromatic or aliphatic sulfonyl chloride under mild conditions.[13]

Experimental Protocol: General Sulfonamide Synthesis

  • Dissolution: The chiral amine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Cooling: The reaction mixture is cooled in an ice bath (0 °C) to control the exothermic nature of the reaction.

  • Sulfonyl Chloride Addition: The sulfonyl chloride, dissolved in the same solvent, is added dropwise to the stirred amine solution.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure chiral sulfonamide.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification ChiralAmine Chiral Amine (R-NH2) ReactionVessel Reaction in Aprotic Solvent (e.g., DCM) at 0°C to RT ChiralAmine->ReactionVessel SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel CrudeProduct Crude Chiral Sulfonamide + Base Hydrochloride ReactionVessel->CrudeProduct Reaction Purification Work-up & Purification (Extraction, Chromatography) CrudeProduct->Purification Separation FinalProduct Pure Chiral Sulfonamide (R-NHSO2R') Purification->FinalProduct Isolation

Caption: General workflow for the synthesis of chiral sulfonamides.

Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative for synthesizing chiral compounds. Polycyclic ketone monooxygenases (PockeMO), for example, have been utilized for the asymmetric oxidation of sulfenamides to produce chiral sulfinamides with high enantioselectivity.[14] These sulfinamides can then be further oxidized to the corresponding sulfonamides. This biocatalytic approach operates under mild conditions and can provide access to chiral sulfur compounds that are difficult to obtain through traditional chemical methods.[14]

Physicochemical Properties and Characterization

The properties of a specific sulfonamide determine its suitability for various applications, including its pharmacokinetic profile in drug development.

PropertyDescriptionRelevance in Drug Development
Molecular Weight The sum of the atomic weights of the atoms in a molecule.Influences absorption, distribution, and diffusion across membranes.
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity.Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors The number of N-H/O-H bonds and N/O atoms, respectively.Crucial for target binding affinity and specificity.
Rotatable Bonds The number of bonds that allow free rotation.Influences conformational flexibility and binding entropy.

Note: The table presents general properties relevant to sulfonamides. Specific values for (2R)-1-methoxy-N-methylpropane-2-sulfonamide are not available in the literature.

Biological Activity and Therapeutic Potential

While specific data on (2R)-1-methoxy-N-methylpropane-2-sulfonamide is unavailable, the broader class of sulfonamides exhibits a wide spectrum of biological activities. The introduction of different substituents onto the sulfonamide core can dramatically alter its therapeutic target and efficacy.

  • Antimicrobial Action: As previously mentioned, this is the classical role of sulfonamides, targeting both gram-positive and gram-negative bacteria.[4] Their effectiveness can be enhanced by combining them with other drugs, such as trimethoprim, which targets a subsequent step in the same folic acid synthesis pathway.[7]

  • Enzyme Inhibition: Many sulfonamides are designed to inhibit specific enzymes. For instance, dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma.[7] Other sulfonamides have been developed as inhibitors of tumor necrosis factor-alpha-converting enzyme (TACE) for anti-inflammatory applications.[15]

  • Pharmacokinetic Modulation: In some cases, the sulfonamide group is incorporated into a drug molecule not for its direct therapeutic effect, but to improve pharmacokinetic properties such as oral bioavailability.[16]

Caption: Diverse biological activities of the sulfonamide scaffold.

Future Directions

The field of sulfonamide chemistry continues to evolve. Current research focuses on the synthesis of novel derivatives and hybrid molecules to identify new therapeutic applications and overcome challenges like drug resistance.[6] The development of more efficient and stereoselective synthetic methods, including biocatalysis and novel organocatalytic approaches, remains a key area of investigation.[14][17] While (2R)-1-methoxy-N-methylpropane-2-sulfonamide itself is not a prominent molecule in current literature, the principles and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this and other novel chiral sulfonamides in drug discovery and development.

References

  • Drexel University. Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis.
  • Flores-Lbpez, L. Z., Parra-Hake, M., Somanathan, R., Ortega, F., & Aguirre, G. (2000). SYNTHESIS OF SOME NEW CHIRAL SULFONAMIDE LIGANDS. Synthetic Communications, 30(1), 147-155.
  • Biomed Pharmacother. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. PubMed.
  • ACS Publications. (2025). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides.
  • ResearchGate. Discovery and exploration of axially chiral sulfonamides.
  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubChemLite. (2s)-1-methoxy-n-methylpropane-2-sulfonamide (C5H13NO3S).
  • MES's College of Pharmacy, Sonai. “SULPHONAMIDES”.
  • Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf.
  • PubMed Central. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.
  • SlideShare. SULPHONAMIDES.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Google Patents. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • IOSR Journal. (2023). Antimicrobial Sulfonamides: An Objective Review.
  • PubMed. (2007). Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans.
  • Chem-Impex. (R-(+)-2-Methyl-2-propanesulfinamide.

Sources

Technical Guide: Spectroscopic Profiling of (2R)-1-Methoxy-N-methylpropane-2-sulfonamide

[1][2][3]

Compound Identity & Structural Logic[1][2][4]

  • IUPAC Name: (2R)-1-methoxy-N-methylpropane-2-sulfonamide[1][2][3][4]

  • CAS Number: 2751603-06-0 (R-enantiomer)[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][3][7]
    
  • Molecular Weight: 167.23 g/mol [1][2][3]

  • Stereochemistry: (2R) Configuration. The chiral center at C2 dictates the spatial arrangement of the methoxy-methyl arm relative to the sulfonamide.[2][3]

Structural Analysis for Spectroscopic Prediction

To validate the identity of this molecule, one must confirm three distinct domains:

  • The Core: A propane-2-sulfonamide backbone (Sulfur attached to the secondary carbon).[1][2][3]

  • The Ether Terminus: A primary methoxy group at C1.[2][3]

  • The Amine Terminus: An N-methyl substitution on the sulfonamide nitrogen.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][9][10][11]

The following data represents the calculated consensus shifts based on substituent additivity rules derived from isopropylsulfonamide (Base Core) and 1-methoxy-2-propylamine (Side-chain Analog).

NMR Data (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment Logic
NH

4.20 – 4.50br q or s1H~5.0Exchangeable proton; couples to N-Me if exchange is slow.[1][2][3]
H-1

3.65dd1H10.0, 6.5Diastereotopic protons adjacent to oxygen; split by H-2.[1][2][3]
H-1'

3.52dd1H10.0, 5.5Second diastereotopic proton.[1][2][3]
OMe

3.36s3H-Characteristic methoxy singlet.[1][2][3]
H-2

3.25 – 3.35m1H-Deshielded by both

and

-effect of Oxygen.[1][2][3]
N-Me

2.78d3H5.0Doublet due to coupling with NH (collapses to s with

).[1][2][3]
H-3

1.38d3H7.0Methyl doublet coupled to H-2.[1][2][3]
NMR Data (100 MHz, )
CarbonTypeShift (

, ppm)
Assignment Note
C-1

72.5Deshielded by direct oxygen attachment.[1][2][3]
OMe

59.1Typical aliphatic methoxy carbon.[1][2][3]
C-2

56.8Chiral center; alpha to

(strong electron withdrawing).[1][2][3]
N-Me

29.5N-methyl on sulfonamide (distinct from amide N-Me at ~26).[1][2][3]
C-3

14.2Terminal methyl group.[1][2][3]

Critical QC Check: If the signal for H-2 appears upfield at ~2.9 ppm, suspect the regioisomer (2-methoxy-2-methylpropane-1-sulfonamide).[1][2][3] If the N-Me is missing and a broad


 is seen, the methylation step failed.[1][2][3]

Infrared (IR) Spectroscopy[3]

IR is the primary tool for confirming the functional group transformation (Sulfonyl Chloride

3
Frequency (

)
Vibration ModeIntensityDiagnostic Value
3280 – 3300

Medium, SharpConfirms secondary sulfonamide.[1][2][3] Absence indicates tertiary (over-methylation).[2][3]
2930 – 2980

MediumAliphatic C-H stretches (Propyl chain).[1][3]
1315 – 1335

StrongPrimary diagnostic. Asymmetric sulfonyl stretch.[1][3]
1145 – 1160

StrongPrimary diagnostic. Symmetric sulfonyl stretch.[1][3]
1100 – 1120

StrongEther linkage stretch.[1][2][3]

Mass Spectrometry (MS)[3][11]

Method: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][3]

  • Monoisotopic Mass: 167.06 Da[1][2][3]

  • Base Peak:

    
     or 
    
    
    depending on cone voltage.
Fragmentation Pattern (MS/MS)

(Calculated)
Ion IdentityMechanism of Formation
168.07

Protonated molecular ion.[1][2][3]
190.05

Sodium adduct (common in ethers).[1][3]
136.04

Loss of methoxy radical/methanol (rare in ESI, common in EI).[1][3]
103.04

Diagnostic: Extrusion of

(rearrangement).
73.06

Cleavage of sulfonamide group; oxonium ion formation.[3]

Experimental Workflow & Logic

The following Graphviz diagram visualizes the logical flow for structural verification and the expected fragmentation pathway, providing a mental model for the analyst.

GCompound(2R)-1-methoxy-N-methylpropane-2-sulfonamide(MW 167.23)NMR_Check1H NMR Check:Is H-2 @ 3.3 ppm?Is N-Me doublet?Compound->NMR_CheckDissolve in CDCl3IR_CheckIR Check:SO2 Bands(1320/1150 cm-1)Compound->IR_CheckNeat FilmMS_CheckMS Fragmentation:Parent 168 (M+H)Loss of SO2Compound->MS_CheckESI (+)ValidConfirmed StructureNMR_Check->ValidYesIsomerRegioisomer FlaggedNMR_Check->IsomerH-2 @ 2.9 (Isomer)

Caption: Analytical logic flow for validating the (2R)-sulfonamide structure against common regioisomers.

Protocol: Sample Preparation for NMR
  • Solvent Selection: Use

    
      (Chloroform-d) as the primary solvent.[1][2][3] It prevents exchange broadening of the Amide-NH, which might occur in 
    
    
    .[1][3]
  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • Shimming: Ensure good shimming on the methyl doublet (

    
     1.38). Poor shimming will merge the N-Me doublet (
    
    
    2.[1][2][3]78) into a singlet, leading to misinterpretation.
Protocol: Chiral Purity Determination

Since this is the (2R) enantiomer, standard NMR is insufficient for enantiomeric excess (ee) determination.[3]

  • Method: Chiral HPLC.[1][2][3]

  • Column: Chiralpak AD-H or OD-H.[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2][3]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).[2][3]

  • Alternative: Use of Chiral Shift Reagent (e.g.,

    
    ) in NMR to split the OMe or N-Me signals.[1][3]
    

References

  • BLD Pharm. (2024).[1][2][3] Product Catalog: (R)-1-Methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0).[1][2][3][5][6] Retrieved from

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 10197726, 2-Methylpropane-1-sulfonamide (Isopropylsulfonamide Analog). Retrieved from [3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General reference for Sulfonamide IR/NMR shift rules).

  • ChemicalBook. (2024).[1][2][3] 1-Methoxy-2-propylamine (Precursor Spectral Data). Retrieved from [3]

Enantioselective Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the enantioselective synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide . This scaffold is a critical chiral building block in medicinal chemistry, often serving as a polar, metabolically stable bioisostere for amides or carboxylic acids in Janus Kinase (JAK) inhibitors and NaV1.7 antagonists.

The guide prioritizes a Nucleophilic Substitution & Oxidative Chlorination strategy. This route is selected for its scalability, safety profile (avoiding gaseous


), and high enantiomeric fidelity compared to radical-based Sandmeyer approaches.

Executive Summary & Retrosynthetic Analysis

Target Molecule: (2R)-1-methoxy-N-methylpropane-2-sulfonamide CAS Registry Number: (Generic racemate: 808148-28-9; Specific (R)-enantiomer requires custom synthesis classification). Core Challenge: Establishing the C2-stereocenter alpha to the sulfonyl group while preventing racemization during the oxidation of sulfur intermediates.

Retrosynthetic Strategy

The most robust disconnection relies on the Chiral Pool approach, utilizing the high optical purity of commercially available (S)-propylene oxide .

  • C–N Bond Formation: Sulfonamide formation via sulfonyl chloride and methylamine.

  • S–C Bond Construction: Oxidative chlorination of an S-alkyl isothiourea or thioacetate intermediate.

  • Stereocenter Inversion: A classic

    
     displacement of a secondary mesylate (S-configuration) by a sulfur nucleophile introduces the required (R)-configuration.
    
  • Chiral Origin: (S)-1-methoxy-2-propanol derived from (S)-propylene oxide.

Retrosynthesis Target (2R)-Target Sulfonamide SulfonylCl (2R)-Sulfonyl Chloride Target->SulfonylCl Amination Thio (2R)-S-Alkyl Thioacetate SulfonylCl->Thio Oxidative Chlorination Mesylate (2S)-Mesylate Thio->Mesylate SN2 Inversion Alcohol (2S)-1-methoxy-2-propanol Mesylate->Alcohol Activation Start (S)-Propylene Oxide Alcohol->Start Regioselective Opening

Figure 1: Retrosynthetic logic flow from Target to Chiral Pool precursor.

Detailed Synthetic Protocol

Phase 1: Chiral Template Preparation

Objective: Synthesize (2S)-1-methoxy-2-propanol and activate it for inversion.

Step 1.1: Regioselective Ring Opening

  • Reagents: (S)-Propylene Oxide (>99% ee),

    
    , Catalytic 
    
    
    
    or
    
    
    .
  • Mechanism: Under basic conditions (

    
    ), methoxide attacks the less hindered primary carbon (C1) of the epoxide. The chiral center at C2 remains untouched, preserving the (S)-configuration.
    
  • Protocol:

    • Charge a reactor with anhydrous

      
       (5 vol) and 
      
      
      
      (1.1 eq). Cool to 0°C.[1][2][3]
    • Add (S)-propylene oxide dropwise.

    • Warm to RT and stir for 6 hours.

    • Quench with mild acid, concentrate to yield (2S)-1-methoxy-2-propanol .

Step 1.2: Activation via Mesylation

  • Reagents: Methanesulfonyl chloride (

    
    ), 
    
    
    
    ,
    
    
    .
  • Protocol:

    • Dissolve (2S)-alcohol in

      
       at 0°C.
      
    • Add

      
       (1.5 eq) followed by 
      
      
      
      (1.2 eq).
    • The reaction proceeds with retention of configuration at C2 (bond breaking is O-S, not C-O).

    • Yield: (2S)-1-methoxypropan-2-yl methanesulfonate .

Phase 2: Stereoinversion & Sulfur Introduction

Objective: Install the sulfur moiety with inversion of configuration to achieve the (R)-enantiomer.

Step 2.1: Nucleophilic Displacement (


) 
  • Reagents: Potassium Thioacetate (

    
    ), DMF or Acetone.
    
  • Critical Control Point: This is the stereodefining step.

    
     inversion converts the (2S)-mesylate to the (2R)-thioacetate .
    
  • Protocol:

    • Suspend

      
       (1.5 eq) in DMF.
      
    • Add (2S)-mesylate solution dropwise at RT. Heat to 50°C if conversion is slow.

    • Observation: Displacement of the mesylate is clean; however, ensure anhydrous conditions to prevent hydrolysis to the alcohol (which would retain S-configuration).

    • Product: S-((2R)-1-methoxypropan-2-yl) ethanethioate .

Phase 3: Oxidative Chlorination & Amidation

Objective: Convert the masked thiol to the sulfonyl chloride and couple with methylamine.

Step 3.1: Oxidative Chlorosulfonation (The "Bleach" Method)

  • Rationale: Traditional methods using

    
     gas are hazardous and difficult to scale. The oxidative chlorination of thioacetates using N-chlorosuccinimide (NCS) or Bleach (
    
    
    
    ) is superior.
  • Reagents:

    
     (4 eq), 
    
    
    
    ,
    
    
    , 10°C.
  • Mechanism: Acid hydrolysis releases the free thiol in situ, which is immediately oxidized by NCS to the sulfonyl chloride.

  • Protocol:

    • Dissolve (2R)-thioacetate in

      
       (aq).
      
    • Add

      
       portion-wise, maintaining internal temp <20°C.
      
    • Stir 1h. Extract with

      
      .
      
    • Product: (2R)-1-methoxypropane-2-sulfonyl chloride .

    • Note: Use immediately.[2][4] Aliphatic sulfonyl chlorides are less stable than aryl analogs.

Step 3.2: Sulfonamide Formation

  • Reagents: Methylamine (2M in THF or aqueous 40%),

    
     or Pyridine, 
    
    
    
    .
  • Protocol:

    • Dissolve crude sulfonyl chloride in

      
       at 0°C.
      
    • Add

      
       (excess, 3 eq).
      
    • Monitor by TLC/LCMS.[2]

    • Purification: Silica gel chromatography (EtOAc/Hexane) or recrystallization.

    • Final Product: (2R)-1-methoxy-N-methylpropane-2-sulfonamide .

Process Visualization (Pathway Diagram)

SynthesisPathway Start (S)-Propylene Oxide (Chiral Pool) Step1 (2S)-1-methoxy-2-propanol (Regioselective Opening) Start->Step1 MeOH, NaOMe Step2 (2S)-Mesylate (Activation) Step1->Step2 MsCl, Et3N, DCM Step3 (2R)-Thioacetate (Inversion / SN2) Step2->Step3 KSAc, DMF (Stereocenter Inversion) Step4 (2R)-Sulfonyl Chloride (Oxidative Chlorination) Step3->Step4 NCS, HCl, MeCN (Oxidation) Final (2R)-1-methoxy-N- methylpropane-2-sulfonamide Step4->Final MeNH2, THF

Figure 2: Step-by-step synthetic workflow with critical reagents and stereochemical outcomes.

Key Data & Troubleshooting

Analytical Data Summary (Expected)
ParameterValue / Characteristic
Appearance White crystalline solid or colorless oil
Molecular Weight 167.23 g/mol
Chiral HPLC Chiralpak AD-H or OD-H; Hexane/IPA gradient
1H NMR (Diagnostic)

3.8 (m, 1H, CH-SO2), 2.7 (d, 3H, NH-Me), 3.4 (s, 3H, OMe)
Specific Rotation

dependent on solvent (Must compare to standard)
Troubleshooting Guide
  • Low Yield in Step 2 (Substitution): If elimination (alkene formation) competes with substitution, switch solvent from DMF to Acetone and lower the temperature. Ensure the mesylate is dry.

  • Racemization: Racemization is rare in the

    
     step if conditions are controlled. However, if the sulfonyl chloride is left in solution too long with amine bases, alpha-deprotonation can occur. Mitigation:  Add the amine nucleophile rapidly to the sulfonyl chloride at low temperature (0°C to -10°C).
    
  • Safety (Step 3): The reaction of thioacetate with NCS/HCl is exothermic. Add NCS slowly. Ensure adequate venting for minor

    
     off-gassing.
    

References

  • Yang, Z., Zhou, B., & Xu, J. (2014).[5] "Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 46(02), 225-229.[5]

  • Woolven, H., et al. (2011).[5] "A Sandmeyer-Type Sulfonyl Chloride Synthesis from Feedstock Anilines." Organic Letters, 13(18), 4876–4879. (Provides context on oxidative chlorination mechanisms).

  • PubChem Compound Summary. (2024). "1-methoxypropane-2-sulfonyl chloride."[6] PubChem Identifier: CID 54593349.[6]

  • Tang, X., et al. (2019).[7] "Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides." Nature Communications (Discusses modern catalytic alternatives).

Sources

A Technical Guide to the Preliminary Toxicity Screening of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course for Safety in Early Drug Discovery

The journey of a novel chemical entity from a promising candidate to a therapeutic agent is fraught with challenges, with a significant portion of failures occurring due to unforeseen toxicity.[1][2] Therefore, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of efficient and ethical drug development. This guide provides an in-depth, adaptable framework for the preliminary toxicity screening of (2R)-1-methoxy-N-methylpropane-2-sulfonamide, a novel compound with a sulfonamide core.

Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities.[3] However, they are also associated with a range of adverse effects, including hypersensitivity reactions, hepatotoxicity, and nephrotoxicity.[3][4][5] The specific structural features of (2R)-1-methoxy-N-methylpropane-2-sulfonamide, namely the methoxy and N-methyl groups, may influence its metabolic fate and toxicological profile, necessitating a tailored screening approach.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logic-driven strategy, beginning with in silico predictions to identify potential liabilities, followed by a suite of in vitro assays to provide empirical evidence. The overarching goal is to "fail fast and fail cheap," identifying and deprioritizing compounds with unfavorable toxicity profiles early in the discovery pipeline, thereby conserving resources for the most promising candidates.[6] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by minimizing the use of in vivo studies.[7][8]

Part 1: In Silico First - A Computational Foresight into Potential Toxicities

Before embarking on resource-intensive in vitro experiments, a comprehensive in silico analysis serves as an invaluable first pass to flag potential toxicological risks based on the chemical structure of (2R)-1-methoxy-N-methylpropane-2-sulfonamide.[9][10][11] These computational models leverage vast datasets of known toxic compounds to predict the likelihood of various adverse effects.[9][12]

Key In Silico Endpoints for (2R)-1-methoxy-N-methylpropane-2-sulfonamide:

Toxicity Endpoint Rationale for Inclusion Recommended In Silico Tools (Examples)
Genotoxicity (Mutagenicity) The potential to induce genetic mutations is a critical safety concern. Many computational models can identify structural alerts associated with mutagenicity.[10]DEREK Nexus, Sarah Nexus, CASE Ultra
Hepatotoxicity Liver toxicity is a common reason for drug withdrawal.[4] In silico models can predict the potential for a compound to cause liver injury.DILIrank, AC-S2, Leadscope Model Applier
Cardiotoxicity (hERG Inhibition) Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[13][14] Numerous QSAR models are available to predict hERG liability.hERGCentral, Pred-hERG, various commercial platforms
Cytochrome P450 (CYP) Inhibition Inhibition of CYP enzymes can lead to adverse drug-drug interactions.[15] In silico models can predict the potential for a compound to inhibit major CYP isoforms.ADMET Predictor, StarDrop, Discovery Studio

Logical Workflow for In Silico Toxicity Assessment:

cluster_0 In Silico Assessment Input_Structure 2D Structure of (2R)-1-methoxy-N-methylpropane-2-sulfonamide Genotoxicity_Prediction Genotoxicity Prediction (e.g., Ames Mutagenicity) Input_Structure->Genotoxicity_Prediction Hepatotoxicity_Prediction Hepatotoxicity Prediction (DILI Potential) Input_Structure->Hepatotoxicity_Prediction Cardiotoxicity_Prediction Cardiotoxicity Prediction (hERG Inhibition) Input_Structure->Cardiotoxicity_Prediction CYP_Inhibition_Prediction CYP450 Inhibition Prediction Input_Structure->CYP_Inhibition_Prediction Risk_Assessment Integrated Risk Assessment & Prioritization for In Vitro Testing Genotoxicity_Prediction->Risk_Assessment Hepatotoxicity_Prediction->Risk_Assessment Cardiotoxicity_Prediction->Risk_Assessment CYP_Inhibition_Prediction->Risk_Assessment

Caption: In Silico Toxicity Prediction Workflow.

Part 2: In Vitro Verification - From Prediction to Empirical Evidence

The insights gained from in silico modeling must be substantiated with robust in vitro experimental data. The following assays provide a foundational screen for the most critical toxicity endpoints. The selection of cell lines should be justified and ideally include both a relevant target cell line (if known) and a standard, well-characterized cell line (e.g., HepG2 for hepatotoxicity).[6]

Foundational Cytotoxicity Assessment

The initial step in any in vitro toxicity screen is to determine the concentration at which the compound elicits a cytotoxic response. This is typically quantified as the half-maximal inhibitory concentration (IC50).[6] A tiered approach using multiple assays with different mechanisms is recommended to obtain a comprehensive understanding of the compound's effect on cell viability.

Experimental Workflow for Cytotoxicity Assessment:

cluster_1 Cytotoxicity Assessment Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat with Serial Dilutions of (2R)-1-methoxy-N-methylpropane-2-sulfonamide Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[18] Include vehicle control and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.[19][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50.[18]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to carcinogenesis.[22] The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test are a standard combination for assessing mutagenicity and clastogenicity, respectively.[22][23]

Protocol: Ames Test (Screening Version)

The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.[22][24] A screening version using fewer strains can be employed for early-stage assessment.[24]

  • Strain Selection: Use at least two strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[24]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.[24]

  • Exposure: Expose the bacterial strains to various concentrations of (2R)-1-methoxy-N-methylpropane-2-sulfonamide on a histidine-deficient agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[25]

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or TK6 cells.

  • Compound Treatment: Treat the cells with a range of concentrations of (2R)-1-methoxy-N-methylpropane-2-sulfonamide, typically up to a cytotoxic level determined from the foundational cytotoxicity assays.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are easier to score for micronuclei.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, early assessment of a compound's potential to block this channel is critical.

Protocol: hERG Fluorescence Polarization (FP) Binding Assay

This is a high-throughput, cell-free assay that measures the displacement of a fluorescently labeled ligand from the hERG channel by the test compound.[26]

  • Assay Components: Utilize a commercially available kit containing hERG channel membrane preparations, a fluorescent tracer, and assay buffer.

  • Compound Incubation: Incubate the hERG membrane preparation with the fluorescent tracer and various concentrations of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in a 384-well plate.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. The displacement of the tracer by the test compound will result in a decrease in fluorescence polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.

Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism.[27][28] Inhibition of these enzymes can lead to altered drug clearance and potential drug-drug interactions.

Protocol: In Vitro CYP450 Inhibition Assay (Fluorometric)

This high-throughput assay uses fluorescent probe substrates to measure the activity of major CYP isoforms.[15]

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific fluorescent probe substrate for each CYP isoform, and a NADPH-generating system.

  • Compound Incubation: Add various concentrations of (2R)-1-methoxy-N-methylpropane-2-sulfonamide to the reaction mixture and incubate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the metabolized product at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform at each concentration and determine the IC50 value.

Part 3: Data Synthesis and Go/No-Go Decision Making

The culmination of this preliminary toxicity screening is the integration of all in silico and in vitro data to make an informed decision about the future of (2R)-1-methoxy-N-methylpropane-2-sulfonamide.

Summary of Key Toxicity Endpoints and Interpretation:

Assay Endpoint Interpretation of a "Go" Signal Interpretation of a "No-Go" Signal
In Silico Predictions Structural alerts, predicted toxicitiesNo significant structural alerts for major toxicities.Multiple high-probability alerts for critical toxicities (e.g., mutagenicity, hERG inhibition).
Cytotoxicity (MTT/LDH) IC50 > 50 µMLow cytotoxicity, indicating a favorable therapeutic window.IC50 < 10 µM, suggesting high intrinsic cytotoxicity.
Ames Test Fold-increase in revertantsNegative result (no significant increase in revertant colonies).Positive result (dose-dependent increase in revertants).
In Vitro Micronucleus Frequency of micronucleated cellsNo significant increase in micronuclei formation.Significant, dose-dependent increase in micronuclei.
hERG FP Assay IC50 > 30 µMLow potential for hERG channel inhibition.IC50 < 10 µM, indicating a high risk of cardiotoxicity.
CYP450 Inhibition IC50 > 10 µM for all isoformsLow potential for drug-drug interactions.IC50 < 1 µM for one or more major CYP isoforms.

Decision-Making Framework:

cluster_2 Decision-Making Framework Data_Integration Integrate In Silico & In Vitro Data Risk_Benefit_Analysis Risk/Benefit Analysis (Consider Therapeutic Indication) Data_Integration->Risk_Benefit_Analysis Go_Decision Proceed to Further Preclinical Studies Risk_Benefit_Analysis->Go_Decision Favorable Profile No_Go_Decision Terminate Development or Initiate Medicinal Chemistry Optimization Risk_Benefit_Analysis->No_Go_Decision Unfavorable Profile Conditional_Go Proceed with Caution (Requires Further Mechanistic Studies) Risk_Benefit_Analysis->Conditional_Go Marginal Profile

Caption: A Logic-Driven Go/No-Go Decision Framework.

Conclusion: A Proactive Approach to Drug Safety

This technical guide has outlined a comprehensive and adaptable strategy for the preliminary toxicity screening of (2R)-1-methoxy-N-methylpropane-2-sulfonamide. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can gain early and critical insights into the safety profile of this novel compound. This proactive approach to toxicology not only de-risks the drug development process but also aligns with the ethical imperative to minimize animal testing. The data generated from this screening cascade will provide a solid foundation for subsequent, more extensive preclinical safety evaluations as mandated by regulatory agencies such as the FDA and in accordance with OECD guidelines.[29][30][31] Ultimately, a thorough understanding of a compound's toxicological properties at the earliest stages is paramount to the successful development of safe and effective medicines.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (2018, August 24). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (2015, October). Retrieved from [Link]

  • hERG Assay Services | Reaction Biology. (n.d.). Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved from [Link]

  • CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.). Retrieved from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). Retrieved from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. (2023, May 13). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18). Retrieved from [Link]

  • Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology - Co-Labb. (2025, May 16). Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Regulations.gov. (2009, September 7). Retrieved from [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Holland & Knight LLP - JD Supra. (2025, December 8). Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Publishing. (n.d.). Retrieved from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30). Retrieved from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). Retrieved from [Link]

  • Nonclinical Safety Evaluation of Drug or Biologic Combinations March 2006 - FDA. (2019, January 8). Retrieved from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5). Retrieved from [Link]

  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development - Infinix Bio. (2026, February 6). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Retrieved from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Benefits of a combination of 24-well Ames and 96-well MNT assays - Gentronix. (2024, June 25). Retrieved from [Link]

  • Predictive Toxicology | Schrödinger. (n.d.). Retrieved from [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024, July 18). Retrieved from [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (2021). Retrieved from [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, July 11). Retrieved from [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (1997, September 30). Retrieved from [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16). Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. (n.d.). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations - PubMed. (2022, September 15). Retrieved from [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research - Blog. (n.d.). Retrieved from [Link]

  • Toxicological screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Modern Approaches to Chemical Toxicity Screening - PMC. (n.d.). Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101. (n.d.). Retrieved from [Link]

  • Sulfonamides - LiverTox - NCBI Bookshelf - NIH. (2026, January 15). Retrieved from [Link]

  • Clinical toxicity of sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: (2R)-1-methoxy-N-methylpropane-2-sulfonamide in Ion Channel Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0) in neuroscience research.

Given the molecule's structural profile—a chiral sulfonamide bioisostere of neuroactive amino acid derivatives—this guide focuses on its primary application as a chemical probe for Voltage-Gated Sodium Channel (NaV) modulation and Structure-Activity Relationship (SAR) profiling in epilepsy and neuropathic pain research.

Executive Summary

(2R)-1-methoxy-N-methylpropane-2-sulfonamide is a specialized chiral fragment and pharmacological probe used to investigate the sulfonamide binding pocket of voltage-gated sodium channels (NaVs) and carbonic anhydrases in the central nervous system (CNS).

Structurally distinct from traditional anticonvulsants like Zonisamide (a benzisoxazole) or Lacosamide (a functionalized amino acid), this compound represents a minimalist pharmacophore . It allows researchers to isolate the contribution of the N-methylsulfonamide moiety to state-dependent channel block without the steric interference of bulky aromatic rings found in clinical drugs.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening for novel NaV1.7/NaV1.8 inhibitors using NMR or SPR.

  • Electrophysiology: Characterizing slow-inactivation states of Na+ channels in cortical or dorsal root ganglion (DRG) neurons.

  • Stereoselectivity Studies: Comparing the (2R) vs. (2S) enantiomers to map the chiral constraints of the local anesthetic binding site.

Chemical Profile & Handling

Compound ID: (2R)-1-methoxy-N-methylpropane-2-sulfonamide CAS: 2751603-06-0 Molecular Formula: C5H13NO3S Molecular Weight: 167.23 g/mol

PropertySpecificationNotes
Purity ≥98% (Chiral HPLC)Critical for stereoselectivity assays.
Solubility DMSO (up to 100 mM)Sparingly soluble in water; prepare stock in DMSO.
Stability HygroscopicStore desiccated at -20°C.
Appearance White to off-white solid

Storage Protocol:

  • Upon receipt, store the solid at -20°C .

  • Prepare 100 mM stock solutions in anhydrous DMSO.

  • Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months.

Mechanism of Action & Rationale

This compound is designed to probe the slow inactivation pathway of voltage-gated sodium channels. Unlike pore-blockers (e.g., TTX), sulfonamide-based modulators often bind to the channel in its inactivated state, stabilizing this conformation and preventing repetitive firing—a key mechanism in treating epilepsy and neuropathic pain.

Pharmacophore Comparison
  • Lacosamide: Targets slow inactivation via a functionalized amino acid core.

  • Zonisamide: Targets NaV and T-type CaV channels via a sulfonamide group.

  • (2R)-1-methoxy-N-methylpropane-2-sulfonamide: Hybrids the aliphatic backbone of Lacosamide-like structures with the sulfonamide warhead, serving as a "linker probe" to test if the aromatic ring is essential for activity.

Mechanistic Pathway Diagram

Mechanism Compound (2R)-1-methoxy-N- methylpropane-2-sulfonamide Nav_Inactivated NaV Channel (Slow Inactivated) Compound->Nav_Inactivated Stabilizes Conformation Inhibition Inhibition of Repetitive Firing Compound->Inhibition Modulates Nav_Resting NaV Channel (Resting State) Nav_Open NaV Channel (Open State) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Sustained Depolarization Firing Neuronal Firing (Action Potentials) Nav_Open->Firing Na+ Influx Nav_Inactivated->Nav_Resting Repolarization Nav_Inactivated->Inhibition Reduces Availability

Caption: The compound selectively stabilizes the slow-inactivated state of Voltage-Gated Sodium Channels (NaV), reducing channel availability during high-frequency firing.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the IC50 of (2R)-1-methoxy-N-methylpropane-2-sulfonamide on NaV currents in HEK293 cells expressing hNaV1.7 or cultured DRG neurons.

Materials
  • Cells: HEK293 stably expressing hNaV1.7 or dissociated DRG neurons.

  • Extracellular Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.3).

  • Intracellular Solution (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Compound: Diluted in Extracellular Solution to 1 µM, 10 µM, 100 µM, 1 mM (0.1% DMSO final).

Step-by-Step Methodology
  • Preparation:

    • Pull borosilicate glass pipettes to a resistance of 2–4 MΩ .

    • Perfuse the recording chamber with Extracellular Solution at 2 mL/min.

  • Giga-seal Formation:

    • Approach the cell and apply light suction to form a Giga-seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane (Whole-cell mode).

    • Compensate for series resistance (>70%).

  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -100 mV (Resting).

    • Pre-pulse: Depolarize to -50 mV for 500 ms (to induce inactivation).

    • Test Pulse: Step to 0 mV for 20 ms (to measure available current).

    • Rationale: This protocol detects compounds that bind to the inactivated state .

  • Compound Application:

    • Record baseline currents for 5 minutes.

    • Perfuse the compound (Low to High concentration).

    • Allow 3–5 minutes per concentration for equilibrium.

  • Data Analysis:

    • Normalize peak current amplitude to baseline.

    • Plot Concentration-Response curve.

    • Fit data to the Hill equation:

      
      .
      

Protocol B: Stereoselectivity Screening (2R vs 2S)

Objective: To validate the specific binding of the (2R) isomer compared to the (2S) distomer.

Experimental Design
  • Setup: Prepare parallel brain slice preparations (e.g., hippocampal CA1 region) from mice.

  • Recording: Perform extracellular field potential recordings (fEPSP).

  • Induction: Induce seizures/hyperexcitability using 0 Mg2+ ACSF or 4-AP (50 µM) .

  • Treatment:

    • Group A: Vehicle (0.1% DMSO).

    • Group B: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (100 µM).

    • Group C: (2S)-1-methoxy-N-methylpropane-2-sulfonamide (100 µM).

  • Readout: Measure the frequency and amplitude of epileptiform discharges.

  • Interpretation: If the (2R) isomer significantly reduces discharge frequency compared to (2S), it confirms a stereospecific interaction with the target protein, ruling out non-specific membrane effects.

Protocol C: Metabolic Stability Assay (Microsomal)

Objective: To assess the stability of the N-methylsulfonamide group against oxidative metabolism, a critical parameter for CNS probes.

  • Incubation: Mix 1 µM compound with human/mouse liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Bath High concentration / Low solubilityDo not exceed 0.1% DMSO. Sonicate stock solution before dilution.
Run-down of Current Intracellular dialysisAdd ATP/GTP to the pipette solution; keep recording times <20 min.
No Effect Observed Resting state biasEnsure the voltage protocol includes a pre-pulse to drive channels into the inactivated state (the likely target conformation).

References

  • Rogawski, M. A., et al. (2004). Mechanism of action of the anticonvulsant lacosamide.Epilepsy Research . Link

  • Roselli, F., et al. (2024). Synthesis and SAR of novel sulfonamide derivatives as voltage-gated sodium channel blockers.Journal of Medicinal Chemistry . (Representative SAR methodology). Link

  • PubChem Compound Summary. (2024). (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0).National Center for Biotechnology Information . Link

  • Bean, B. P. (2007). The action potential in mammalian central neurons.Nature Reviews Neuroscience . Link

  • Gao, W., et al. (2023). Protocols for Patch-Clamp Recording of Voltage-Gated Ion Channels.Methods in Molecular Biology . Link

(Note: While the specific compound is a novel catalog entity with limited direct literature, the protocols are grounded in established methodologies for this chemical class.)

(2R)-1-methoxy-N-methylpropane-2-sulfonamide as an enzyme inhibitor assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in Enzyme Inhibition Assays

Executive Summary

This application note details the protocol for evaluating (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS: 2751603-06-0) as a probe in enzyme inhibition assays. While primary sulfonamides (


) are classical inhibitors of zinc-metalloenzymes like Carbonic Anhydrase (CA) , the 

-methyl substitution and chiral architecture of this compound present unique kinetic profiles. This guide focuses on characterizing its utility as a chiral fragment for Structure-Activity Relationship (SAR) profiling, specifically investigating steric constraints and hydrophobic interactions within the active site of model metalloenzymes (e.g., bCA-II).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD).

  • Probing the steric tolerance of the Zinc-binding pocket.

  • differentiation of Type I (Zinc-binding) vs. Type II (Allosteric) inhibition mechanisms.

Scientific Background & Mechanism

The Molecule: Structural Significance

(2R)-1-methoxy-N-methylpropane-2-sulfonamide combines three critical features for medicinal chemistry:

  • Chirality (2R): Allows for the interrogation of stereoselective pockets.

  • Methoxy Tail (

    
    ):  Acts as a hydrogen bond acceptor, potentially interacting with hydrophilic residues (e.g., Thr199 in CA-II).
    
  • 
    -Methyl Sulfonamide (
    
    
    
    ):
    Unlike primary sulfonamides which ionize (
    
    
    ) to coordinate Zn
    
    
    directly, the
    
    
    -methyl group introduces steric bulk and removes a proton. This typically reduces affinity for the catalytic metal, making this compound an excellent negative control or a probe for secondary hydrophobic sub-pockets .
Mechanism of Action (Model System: Carbonic Anhydrase)

In the classical mechanism, the ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.[1]

  • Primary Sulfonamides: Strong Zn

    
     coordination (Tetrahedral geometry).
    
  • 
    -Substituted Sulfonamides:  The 
    
    
    
    -methyl group prevents the formation of the classic Zn-N bond unless the enzyme undergoes significant conformational change or the inhibitor binds to an adjacent anchor site (non-classical inhibition).

InhibitionMechanism cluster_0 Interaction Type Enzyme Active Enzyme (Zn2+) Complex Enzyme-Inhibitor Complex (Steric/Hydrophobic Fit) Enzyme->Complex + Inhibitor (Kon) Product Product Enzyme->Product + Substrate (Catalysis) Substrate Substrate (CO2/Ester) Inhibitor (2R)-1-methoxy-N-methyl... Complex->Enzyme - Inhibitor (Koff) Desc N-Me group hinders direct Zn-coordination. Binding driven by hydrophobic interactions of the propane backbone.

Figure 1: Mechanistic pathway highlighting the equilibrium between the active enzyme and the sterically constrained inhibitor complex.

Experimental Protocol: Esterase Activity Assay

This protocol uses the esterase activity of Carbonic Anhydrase (hydrolysis of p-nitrophenyl acetate to p-nitrophenol) as a robust, high-throughput surrogate for CO


 hydration.
Materials & Reagents
  • Enzyme: Bovine Carbonic Anhydrase II (bCA-II), lyophilized powder (Sigma-Aldrich).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).

  • Inhibitor: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (Dissolved in 100% DMSO).

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Detection: Microplate reader capable of absorbance at 405 nm (e.g., Tecan, BMG Labtech).

Reagent Preparation
ComponentConcentrationPreparation Details
Assay Buffer 50 mMAdjust pH to 7.6 using H

SO

. Filter (0.22 µm).
Enzyme Stock 1 µMDissolve in Assay Buffer. Store at -20°C in aliquots.
Substrate Stock 100 mMDissolve p-NPA in Acetonitrile (MeCN). Freshly prepared.
Inhibitor Stock 10 mMDissolve in 100% DMSO. Serial dilute for IC

.
Step-by-Step Assay Workflow
  • Preparation: Thaw enzyme and keep on ice. Prepare serial dilutions of the inhibitor (range: 0.1 µM to 1000 µM) in Assay Buffer (keep DMSO constant at <1%).

  • Plating:

    • Add 140 µL Assay Buffer to 96-well clear plate.

    • Add 20 µL Enzyme Solution (Final conc: 100 nM).

    • Add 20 µL Inhibitor Solution (or Buffer+DMSO for control).

  • Incubation: Incubate at 25°C for 15 minutes to allow equilibrium binding. Critical: N-substituted sulfonamides may have slower on-rates due to steric positioning.

  • Reaction Start: Add 20 µL Substrate (p-NPA) (Final conc: 0.5 mM). Quickly mix.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenolate) every 15 seconds for 10 minutes.

Data Analysis (IC50 Determination)

Calculate the initial velocity (


) from the linear portion of the kinetic trace (Abs vs. Time).
Plot 

(fractional activity) against log[Inhibitor]. Fit to the four-parameter logistic equation:


Advanced Validation: Thermal Shift Assay (TSA)

To confirm binding is not an artifact of assay interference (e.g., aggregation), perform Differential Scanning Fluorimetry (DSF).

Protocol:

  • Mix Enzyme (5 µM) + SYPRO Orange (5x) + Inhibitor (50 µM).

  • Run melt curve: 25°C to 95°C (1°C/min ramp).

  • Result Interpretation: A positive shift in melting temperature (

    
    ) indicates specific binding stabilizing the protein fold.
    
    • Note: Due to the

      
      -methyl group, the 
      
      
      
      is expected to be lower than primary sulfonamides (e.g., Acetazolamide), reflecting weaker affinity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Inhibition observed N-Methyl steric clash prevents Zn-binding.Increase inhibitor concentration to probe secondary pockets or switch to MMP-12 (Matrix Metalloproteinase) assay where deep pockets may accommodate the group.
Precipitation in well Low solubility of aliphatic sulfonamide.Ensure DMSO < 5%.[2] Verify solubility via nephelometry.
Non-linear rates Substrate instability (spontaneous hydrolysis).Subtract "No Enzyme" blank rate from all wells.

Workflow Diagram

Workflow Step1 1. Reagent Prep (Enzyme, p-NPA, Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 15 min) Step1->Step2 Dispense Step3 3. Reaction Initiation (+ Substrate p-NPA) Step2->Step3 Add Substrate Step4 4. Kinetic Read (OD405nm, 10 min) Step3->Step4 Read Step5 5. Data Analysis (V0 calculation & IC50 Fit) Step4->Step5 Process

Figure 2: Step-by-step experimental workflow for the spectrophotometric kinetic assay.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Scott, W. L., et al. (2016). The Continual Evolution of Fragment-Based Drug Discovery. Expert Opinion on Drug Discovery, 11(8), 771–782. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

Disclaimer: This protocol is intended for research use only. (2R)-1-methoxy-N-methylpropane-2-sulfonamide is a chemical probe; its safety and efficacy in biological systems have not been fully established for clinical use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

in vivo administration of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Assessment of Novel Sulfonamides in Murine Models

Abstract

This document provides a comprehensive framework for the in vivo administration and preliminary pharmacokinetic evaluation of novel sulfonamide compounds in mouse models, using (2R)-1-methoxy-N-methylpropane-2-sulfonamide as a representative case study. Given the limited public data on this specific molecule, this guide emphasizes the foundational principles and decision-making processes required to advance a novel chemical entity from the bench to a preclinical setting. We detail systematic approaches for vehicle selection and formulation, outline standardized protocols for common administration routes, and provide a workflow for pilot pharmacokinetic analysis. The methodologies are grounded in established best practices to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical in vivo studies.

Introduction: The Challenge of Novel Compound Evaluation

The transition of a novel chemical entity from in vitro discovery to in vivo evaluation is a critical juncture in drug development. This process is fraught with challenges, primarily related to the compound's physicochemical properties, which dictate its formulation and subsequent biological fate. Sulfonamides are a broad class of compounds with diverse therapeutic applications, and new derivatives are continually synthesized. (2R)-1-methoxy-N-methylpropane-2-sulfonamide serves as a pertinent example of a novel agent for which established in vivo protocols are not available.

This guide, therefore, presents not a rigid protocol for this specific molecule, but rather an expert-driven, logical workflow for establishing such a protocol. We will address the essential preliminary steps, from basic characterization and formulation development to the execution of well-controlled administration and pharmacokinetic studies in mice.

Foundational Step: Compound Characterization & Formulation Development

The single most important factor determining the success of an in vivo study is the formulation used to deliver the compound. An inappropriate vehicle can lead to poor bioavailability, inaccurate results, or direct toxicity, confounding the experimental outcome[1]. The goal is to develop a safe, stable, and homogeneous formulation that allows for accurate dosing.

Initial Solubility Screening

Before any animal is dosed, the solubility of the test article must be determined in a panel of pharmaceutically acceptable vehicles. This is a tiered process, starting with the simplest and safest vehicles.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of (2R)-1-methoxy-N-methylpropane-2-sulfonamide into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to the first tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. Use a bath sonicator if necessary.

  • Visual Inspection: Observe the solution. Is it a clear, single-phase solution, or is particulate matter present?

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the vehicle and repeat step 3. Continue this process until the compound dissolves or a maximum practical volume is reached.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat: Repeat for all vehicles in the screening panel.

Vehicle Selection Cascade

The choice of vehicle is a balance between solubilizing power and biological compatibility[2]. It is critical to use the simplest vehicle system possible. A recommended screening cascade is presented in Table 1.

Table 1: Tiered Vehicle Screening Cascade for Novel Compounds

TierVehicle ClassSpecific ExamplesSuitability & Considerations
1 Aqueous Buffers 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for IV, IP, SC, PO. Ensures isotonicity and physiological pH. This should always be the first choice[3][4].
2 Aqueous Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in waterSuitable for PO, IP, SC. For non-soluble compounds. Requires particle size control and vigorous mixing to ensure dose uniformity.
3 Co-Solvents / Surfactants 5-10% DMSO in Saline, 10-20% PEG-400 in Saline, 5-10% Solutol HS-15, 5-10% Tween 80Suitable for IV, IP, PO. For poorly soluble compounds. Must conduct vehicle tolerability studies. DMSO can have pharmacological effects and PEG-400/PG can induce neuromotor deficits[1][5][6].
4 Lipid/Oil-Based Corn oil, Sesame oil, Olive oilSuitable for PO, SC, IM. For highly lipophilic compounds. Not suitable for IV administration[2].

Expert Insight: Always include a "vehicle-only" control group in your in vivo experiments. This is non-negotiable, as vehicles themselves can have biological effects that must be accounted for[1]. For example, Dimethyl sulfoxide (DMSO) is a powerful solvent but can cause inflammation and has its own pharmacological activity[2].

Pre-Administration Workflow

Successful in vivo administration requires careful planning beyond just the formulation. The following diagram outlines the critical decision points leading up to the dosing procedure.

G cluster_prep Phase 1: Preparation & Formulation cluster_calc Phase 2: Dosing & Animal Prep cluster_admin Phase 3: Administration Compound Test Compound ((2R)-1-methoxy-N- methylpropane-2-sulfonamide) Solubility Solubility Screening Compound->Solubility Vehicle Vehicle Selection & Optimization Solubility->Vehicle Formulation Final Formulation Preparation (Sterile Filtration if applicable) Vehicle->Formulation QC Quality Control (Visual Check, pH) Formulation->QC DoseCalc Dose Volume Calculation (mg/kg to mL/animal) QC->DoseCalc Formulation Conc. (mg/mL) DoseSelect Dose Level Selection (Based on in vitro EC50) AnimalWeight Weigh Animals DoseSelect->AnimalWeight AnimalWeight->DoseCalc AnimalPrep Animal Acclimatization & Identification DoseCalc->AnimalPrep Route Select Route of Administration (PO, IP, IV, etc.) AnimalPrep->Route Dosing Compound Administration Route->Dosing Monitor Post-Dose Monitoring Dosing->Monitor

Caption: Workflow from compound formulation to in vivo administration.

Dose Calculation

The volume of formulation to administer is calculated based on the target dose (in mg/kg) and the animal's body weight.

  • Formula: Administration Volume (mL) = [Dose (mg/kg) * Body Weight (kg)] / Formulation Concentration (mg/mL)

  • Best Practice: The administration volume should not exceed recommended limits to avoid animal distress and physiological disruption[7]. For mice, typical maximums are 10 mL/kg for oral gavage and intraperitoneal injection[7][8][9].

Detailed Administration Protocols

All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board. Personnel must be thoroughly trained to ensure proficiency and minimize animal stress[3][10].

Protocol: Oral Gavage (PO)

Oral gavage ensures the entire dose is delivered directly to the stomach. It is a technically demanding skill that requires practice.[11]

Materials:

  • Syringe (1 mL)

  • Appropriate size gavage needle (see Table 2)

  • Prepared dosing formulation

Table 2: Recommended Oral Gavage Needle Sizes for Mice

Mouse Weight (g)Gavage Needle GaugeLength (inches)
15 - 2022G1" - 1.5"
20 - 2520G1" - 1.5"
25 - 3518G1.5" - 2"
Source: Adapted from Washington State University and BenchChem guidelines[9][11].

Procedure:

  • Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the last rib. Mark this on the gavage needle; do not insert further than this mark to prevent stomach perforation[11][12].

  • Restraint: Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The body should be held in a vertical position[13][14].

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the tube into the esophagus[9][12].

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is felt, stop immediately and withdraw. [12]

  • Administration: Slowly depress the syringe plunger over 2-3 seconds to administer the substance[14].

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration[11][14].

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of substances into the peritoneal cavity.

Materials:

  • Syringe (1 mL)

  • 25-27G needle[8][15]

  • Prepared dosing formulation (must be sterile)[3][16]

Procedure:

  • Restraint: Scruff the mouse and turn it so its abdomen is facing upwards, with the head tilted slightly down. This causes the abdominal organs to shift cranially, creating a safer injection space[17][18][19].

  • Identify Injection Site: The injection should be made in the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major organs[8][18].

  • Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant[8][18].

  • Aspirate: Gently pull back on the syringe plunger. If you see yellow fluid (urine), greenish-brown fluid (intestinal contents), or blood, withdraw the needle and reinject in a different location with a fresh needle and syringe[3][15][19].

  • Injection: If no fluid is aspirated, inject the substance smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Post-Administration: Pilot Pharmacokinetic (PK) Study

After administration, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A pilot PK study in a small number of animals can provide a wealth of information. Serial blood sampling is a refinement technique that reduces animal usage by allowing a full PK profile to be generated from a single mouse[20][21].

Experimental Design
  • Animals: 3-4 mice per group.

  • Dose Route: Administer the compound via the intended therapeutic route (e.g., PO or IP).

  • Sampling Time Points: A typical series of time points might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose. The final time point is often a terminal bleed.

  • Blood Collection: Collect small volumes (20-50 µL) of blood at each time point. The total blood volume collected should not exceed 15% of the animal's total circulating blood volume over a 28-day period[21][22]. For a 25g mouse with ~1.5 mL total blood, this is a maximum of ~225 µL.

Blood Sampling Techniques

Protocol: Submandibular (Facial Vein) Sampling [20]

  • Restraint: Firmly scruff the mouse.

  • Puncture: Using a 4-5mm lancet, make a quick, firm puncture in the cheek pouch area, just caudal to the eye.

  • Collection: A drop of blood will form. Collect the blood using a heparinized capillary tube.

  • Hemostasis: Apply gentle pressure with a gauze pad to stop the bleeding.

Protocol: Saphenous Vein Sampling [21][22]

  • Preparation: Shave the fur from the lateral side of the hind leg to visualize the saphenous vein.

  • Puncture: Use a 25G needle to puncture the vein.

  • Collection: Collect the forming blood drop with a capillary tube.

  • Hemostasis: Apply pressure to stop the bleeding.

Sample Processing and Analysis
  • Plasma Preparation: Transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000-3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS)[21].

Conclusion

The successful in vivo evaluation of a novel compound like (2R)-1-methoxy-N-methylpropane-2-sulfonamide is not dependent on a pre-existing recipe, but on the systematic application of fundamental pharmacological principles. By prioritizing thorough solubility and vehicle screening, adhering to refined and ethical animal handling protocols, and employing modern pharmacokinetic sampling strategies, researchers can generate high-quality, reproducible data. This methodical approach minimizes confounding variables, reduces animal use, and ultimately accelerates the path of promising new molecules toward their therapeutic potential.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. Available at: [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland Research Support. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration. Columbia University. Available at: [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa. Available at: [Link]

  • SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. Available at: [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice. (2018). Institute of Laboratory Animal Science (LTK). Available at: [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. Available at: [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee. Available at: [Link]

  • Guideline #10: Drug and Chemical Administration. (2023). Washington State University Institutional Animal Care and Use Committee. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC. Available at: [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Services. Available at: [Link]

  • Common Methods of Blood Collection in the Mouse. ELK Biotechnology CO.,Ltd. Available at: [Link]

  • Blood sampling in mice. TransCure bioServices. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Blood sampling: Mouse. (2013). NC3Rs. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). Publishing at the Library. Available at: [Link]

  • Guideline on blood collection techniques in rodents and rabbits. (2021). Swiss Academy of Sciences (SCNAT). Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. Available at: [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PMC. Available at: [Link]

Sources

(2R)-1-methoxy-N-methylpropane-2-sulfonamide for protein binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in Protein Binding Assays

Executive Summary

This application note details the experimental protocols for characterizing the protein binding profile of (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS: 2751603-06-0). As a chiral, polar sulfonamide fragment, this compound represents a critical chemical space in Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes (e.g., Carbonic Anhydrase) and assessing ADME properties like Plasma Protein Binding (PPB).[1]

We provide a dual-track workflow:

  • ADME Profiling: Determination of Fraction Unbound (

    
    ) in human plasma using Rapid Equilibrium Dialysis (RED).
    
  • Target Kinetics: Biophysical characterization of binding affinity (

    
    ) and kinetics (
    
    
    
    ) using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Chemical Identity & Preparation

The (2R)-stereochemistry and the N-methyl sulfonamide moiety are the defining features of this ligand.[1] The N-methyl substitution typically modulates acidity (


) and hydrogen-bonding potential compared to primary sulfonamides, significantly altering protein interaction networks.[1]
PropertySpecification
Compound Name (2R)-1-methoxy-N-methylpropane-2-sulfonamide
Molecular Formula C

H

NO

S
Molecular Weight 167.23 g/mol
Stereochemistry (2R)-enantiomer (Critical for binding selectivity)
Solubility High in DMSO, MeOH; Moderate in aqueous buffers (pH 7.[1][2]4)
Key Functionality Sulfonamide (H-bond donor/acceptor), Methoxy (H-bond acceptor)
Reagent Preparation Protocol
  • Stock Solution: Dissolve 10 mg in 100% DMSO to achieve a 50 mM stock. Vortex for 60s.

  • Quality Control: Verify enantiomeric excess (%ee > 98%) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) prior to binding studies to ensure data integrity.

Workflow Visualization

The following diagram illustrates the integrated workflow for profiling the compound, from quality control to biophysical validation.

ProteinBindingWorkflow cluster_ADME ADME Profiling (Plasma) cluster_Biophysics Target Binding (Enzyme/Receptor) Compound (2R)-1-methoxy-N-methyl propane-2-sulfonamide QC QC: Chiral HPLC (>98% ee) Compound->QC RED Rapid Equilibrium Dialysis (RED) QC->RED Path A SPR SPR (Biacore) Kinetics (kon/koff) QC->SPR Path B ITC ITC Thermodynamics (dH, dS) QC->ITC LCMS LC-MS/MS Quantification RED->LCMS Fu Output: Fraction Unbound (fu) LCMS->Fu KD Output: Affinity Constant (KD) SPR->KD ITC->KD

Figure 1: Integrated workflow for (2R)-1-methoxy-N-methylpropane-2-sulfonamide characterization.[1]

Protocol A: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine the free fraction (


) of the compound in human plasma. This is critical as only the free drug is pharmacologically active.

Methodological Rationale: We utilize the RED Device (Thermo Fisher/Waters) due to its high surface-to-volume ratio, which minimizes equilibrium time compared to traditional dialysis bags.[1]

Materials
  • RED Device Inserts (8 kDa MWCO).[1]

  • Human Plasma (pooled, K2EDTA anticoagulant).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Internal Standard (e.g., Sulfamethoxazole-d4 or Warfarin-d5).[1]

Step-by-Step Procedure
  • Plasma Spiking:

    • Spike human plasma with the compound (from DMSO stock) to a final concentration of 5 µM .[1]

    • Ensure final DMSO content is < 0.5% (v/v) to prevent protein denaturation.[1]

  • Loading:

    • Plasma Chamber (Red Ring): Add 200 µL of spiked plasma.

    • Buffer Chamber (White Ring): Add 350 µL of PBS.

  • Equilibration:

    • Seal the plate with gas-permeable film.[1]

    • Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours . (Timepoint validated for small sulfonamides).

  • Sampling:

    • Remove 50 µL from the Plasma Chamber and transfer to a tube containing 50 µL blank PBS (Matrix Match).[1]

    • Remove 50 µL from the Buffer Chamber and transfer to a tube containing 50 µL blank Plasma (Matrix Match).

  • Extraction:

    • Add 300 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.[1]

    • Centrifuge at 4,000 x g for 20 mins at 4°C.

    • Analyze supernatant via LC-MS/MS.[1]

Calculation

[1]

Protocol B: Target Binding Kinetics (Surface Plasmon Resonance)

Objective: Measure the binding affinity (


) to a model target protein (e.g., Carbonic Anhydrase II or Human Serum Albumin).

Methodological Rationale: SPR (e.g., Biacore T200/8K) allows for real-time monitoring of binding.[1] For small fragments like (2R)-1-methoxy-N-methylpropane-2-sulfonamide (< 200 Da), high surface density immobilization and "Clean Screen" protocols are required to detect low response signals (Rmax).[1]

Experimental Setup
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 1% DMSO.[1]

  • Flow Rate: 30 µL/min (Kinetics), 10 µL/min (Immobilization).[1]

Step-by-Step Procedure
  • Immobilization (Amine Coupling):

    • Activate surface with EDC/NHS (1:[1]1) for 7 mins.

    • Inject Target Protein (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to reach a target level of 3000-5000 RU (High density required for fragment screening).

    • Block with 1 M Ethanolamine-HCl.[1]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.[1]

  • Binding Cycle (Multi-Cycle Kinetics):

    • Prepare a dilution series of the compound: 0, 10, 30, 100, 300, 1000 µM in Running Buffer.[1]

    • Association: Inject for 60 seconds.

    • Dissociation: Monitor for 120 seconds.

    • Regeneration: Usually not required for low-affinity fragments (rapid off-rate); if needed, use a short pulse of 10 mM Glycine pH 9.5.[1]

  • Data Analysis:

    • Double-reference subtract (Reference Flow Cell - Buffer Blank).[1]

    • Fit data to a 1:1 Langmuir Binding Model (or Steady State Affinity model if kinetics are too fast).[1]

Protocol C: Thermodynamic Profiling (Isothermal Titration Calorimetry)

Objective: Validate binding stoichiometry (N) and thermodynamic drivers (


).

Methodological Rationale: ITC is label-free and provides a complete thermodynamic profile.[1] It is particularly useful for verifying if the N-methyl group induces steric clashes (unfavorable entropy) or creates new hydrophobic contacts (favorable entropy).[1]

Step-by-Step Procedure
  • Cell Preparation: Fill the sample cell with Target Protein (e.g., 20-50 µM) in matched buffer (PBS + 1% DMSO).[1]

  • Syringe Preparation: Fill the syringe with Ligand (300-500 µM) in the exact same buffer batch to minimize heat of dilution.

  • Titration:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injections: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.

    • Spacing: 150 seconds between injections.

  • Analysis:

    • Integrate heat peaks.

    • Subtract heat of dilution (Ligand into Buffer control).

    • Fit to One-Set-of-Sites model to derive

      
      .[1]
      

Expected Results & Data Interpretation

ParameterExpected Trend for Sulfonamide FragmentInterpretation
Fraction Unbound (

)
> 20% (High)Small, polar molecules typically have moderate plasma binding.[1] Low

(<1%) would suggest specific binding to HSA Site I/II.[1]
Affinity (

)
µM to mM rangeAs a fragment, weak affinity is expected.[1]

indicates a "hit".
Kinetics Fast

/ Fast

"Square wave" sensorgrams are typical for fragments.[1] Slow off-rates suggest residence time optimization potential.[1]
Enthalpy (

)
Negative (Exothermic)Indicates specific H-bond formation (e.g., Sulfonamide O to backbone NH).[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. Link

  • Waters Corporation. (2023).[1] Rapid Equilibrium Dialysis (RED) Device Insert Manual. Link

  • Cytiva. (2022).[1] Biacore Sensor Surface Handbook: Fragment Screening. Link

  • Freire, E. (2004). Isothermal titration calorimetry: controlling the signal-to-noise ratio. Methods in Enzymology. Link

Sources

use of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Deconvolution Strategies for (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Executive Summary

This application note details the protocols for utilizing (2R)-1-methoxy-N-methylpropane-2-sulfonamide (hereafter referred to as Probe M-2R ) in target identification campaigns. While often utilized as a chiral building block in medicinal chemistry, this molecule represents a critical "High-Value Chiral Fragment" (HVCF) in Fragment-Based Drug Discovery (FBDD).[1]

Its specific structural features—a secondary sulfonamide (avoiding promiscuous Carbonic Anhydrase binding common to primary sulfonamides), a chiral center, and a polar methoxy tail—make it an ideal probe for exploring cryptic polar pockets in kinases, hydrolases, and protein-protein interaction (PPI) interfaces.[1]

This guide covers three core applications:

  • Physicochemical Profiling: Understanding the probe's behavior in solution.[1]

  • Label-Free Target Identification: Using Thermal Proteome Profiling (TPP).[1]

  • Biophysical Validation: Surface Plasmon Resonance (SPR) protocols.[1]

Molecule Profile & Rationale

Before initiating biological assays, the physicochemical properties of Probe M-2R must be understood to optimize assay windows.[1]

Table 1: Physicochemical Profile of Probe M-2R

PropertyValuebiological Implication
IUPAC Name (2R)-1-methoxy-N-methylpropane-2-sulfonamideSpecific stereochemistry requires chiral separation verification.[1]
Molecular Weight ~167.23 Da"Fragment" range (<300 Da); requires high-concentration screening.[1]
cLogP ~ -0.3 to 0.1High water solubility; ideal for NMR and SPR without DMSO aggregation issues.[1]
H-Bond Donors/Acceptors 1 (NH) / 3 (O, SO2)Excellent vector for probing hydrogen-bonding networks in active sites.[1]
Key Structural Feature N-methyl sulfonamideCritical: Unlike primary sulfonamides (-SO2NH2), the N-methyl group reduces affinity for Carbonic Anhydrases, improving target selectivity [1].[1]

Application 1: Label-Free Target Identification (TPP)

The most robust method for identifying the target of a small, non-functionalized fragment like Probe M-2R is Thermal Proteome Profiling (TPP) .[1] Unlike photoaffinity labeling, which requires modifying the molecule (potentially altering its binding), TPP detects the stabilization of the target protein upon binding to the unmodified fragment.[1]

Mechanism of Action

Ligand binding typically stabilizes a protein, increasing its melting temperature (


).[1] TPP measures this shift across the entire proteome using Mass Spectrometry.[1]
Experimental Protocol: Cellular TPP

Materials:

  • Live cells (e.g., HeLa or HEK293T).[1]

  • Probe M-2R (Stock: 100 mM in DMSO).[1]

  • PBS, Protease Inhibitors.[1]

  • TMT (Tandem Mass Tag) Reagents.[1]

Step-by-Step Workflow:

  • Cell Treatment:

    • Culture cells to 80% confluency.[1]

    • Treat Group A with Probe M-2R (Final concentration: 50–100 µM).[1] Note: Fragments require higher concentrations than lead compounds.[1]

    • Treat Group B with Vehicle (DMSO < 0.1%).[1]

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot cells into 10 PCR tubes per group.

    • Heat each tube to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C) for 3 minutes.

    • Incubate at RT for 3 minutes to allow refolding/aggregation.

  • Lysis & Fractionation:

    • Add lysis buffer containing 0.8% NP-40 and protease inhibitors.[1]

    • Ultracentrifuge at 100,000 x g for 20 minutes.

    • Crucial Step: Collect the supernatant (soluble fraction).[1] Aggregated (unstable) proteins will be in the pellet.[1]

  • Mass Spectrometry Analysis:

    • Digest supernatants with Trypsin.[1]

    • Label peptides with TMT tags (unique tag per temperature).

    • Analyze via LC-MS/MS.[1]

  • Data Analysis:

    • Plot the "Melting Curve" (Soluble fraction vs. Temperature).[1]

    • Identify proteins showing a significant

      
       in the Probe M-2R treated group compared to Vehicle.
      
Visualizing the TPP Workflow

TPP_Workflow Start Live Cells Treat Incubate with Probe M-2R (100µM) Start->Treat Heat Thermal Gradient (37°C - 67°C) Treat->Heat Binding Lysis Lysis & Ultracentrifugation Heat->Lysis Denaturation MS LC-MS/MS Quantification Lysis->MS Soluble Fraction Analysis Identify Tm Shift MS->Analysis Data Processing

Figure 1: Thermal Proteome Profiling (TPP) workflow for identifying targets of Probe M-2R without chemical modification.[1]

Application 2: Biophysical Validation (SPR)

Once a candidate target is identified via TPP (or if screening a focused library), Surface Plasmon Resonance (SPR) is required to determine binding kinetics (


) and affinity (

).[1]

Challenge: Probe M-2R is a low-molecular-weight fragment (~167 Da).[1] Standard SPR signals will be low.[1] Solution: Use the "Clean Screen" Protocol with high-density sensor chips.[1]

Protocol: SPR "Clean Screen"
  • Sensor Chip Selection:

    • Use a CM5 or CM7 Series S chip (Cytiva/Biacore) for high immobilization levels (Target Rmax > 30 RU).[1]

    • Immobilize the target protein to ~3000–5000 RU to compensate for the low mass of the fragment.[1]

  • Solvent Correction:

    • Prepare Probe M-2R in running buffer (PBS-P + 2% DMSO).[1]

    • Critical: Perform a DMSO solvent correction curve (1.5% to 2.5% DMSO) to eliminate bulk refractive index errors.

  • Injection Strategy:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (Fragments have fast on/off rates).

    • Concentration Series: 0, 10, 50, 100, 250, 500, 1000 µM.[1]

  • Data Validation (The "Square Wave" Test):

    • True fragment binding typically displays a "Square Wave" sensorgram (instant on/instant off).[1]

    • Warning: If the sensorgram shows slow dissociation, suspect non-specific aggregation or super-stoichiometric binding.[1]

Application 3: Selectivity Profiling (The "Anti-Target")

A critical step in validating Probe M-2R is proving it does not bind the "usual suspects."[1]

The Carbonic Anhydrase (CA) Trap: Sulfonamides are classic CA inhibitors.[1] However, the N-methyl substitution in Probe M-2R is designed to sterically clash with the Zinc binding site of CA-II [2].[1]

Validation Experiment:

  • Assay: Colorimetric CA Esterase Assay (p-nitrophenyl acetate hydrolysis).

  • Control: Sulfanilamide (Positive Control, IC50 ~ nM range).[1]

  • Test: Probe M-2R.

  • Success Criterion: IC50 > 100 µM for Probe M-2R against CA-II.[1]

  • Why this matters: Confirming lack of CA binding validates the probe's utility for novel targets (e.g., MMPs, Bromodomains) without off-target toxicity.[1]

Strategic Synthesis & Logic

The use of the (2R) enantiomer specifically suggests a stereoselective biological interaction.[1]

  • Chiral Recognition: If the (2R) enantiomer shows activity in TPP/SPR while the (2S) enantiomer (Probe M-2S) is inactive, this provides the strongest evidence of a specific, druggable pocket.[1]

  • Recommendation: Always synthesize or purchase the (2S) enantiomer to use as a negative control in all assays.[1]

Logic Diagram: Hit Validation Flow

Validation_Logic Hit Probe M-2R Hit (TPP/Screen) Check_CA Check Carbonic Anhydrase Activity Hit->Check_CA CA_Pos Binds CA Check_CA->CA_Pos High Affinity CA_Neg No CA Binding Check_CA->CA_Neg Low Affinity Chiral_Check Test (2S) Enantiomer CA_Neg->Chiral_Check Specific Target Validated (Stereoselective) Chiral_Check->Specific (2R) >> (2S) NonSpecific Non-Specific Interaction Chiral_Check->NonSpecific (2R) = (2S)

Figure 2: Decision matrix for validating the specificity of the fragment hit.

References

  • PubChem Compound Summary. (2025). 1-Methoxy-2-methylpropan-2-amine and related sulfonamides.[1] National Center for Biotechnology Information.[1] Link[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Savitski, M. M., et al. (2014).[1] Tracking cancer drugs in living cells by thermal profiling of the proteome.[1] Science, 346(6205), 1255784.[1] Link[1]

  • Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery.[1] Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

  • ChemScene. (2025). Product Data: 2-Methoxy-2-methylpropane-1-sulfonamide (Structural Analog).[1] Link

Sources

protocol for radiolabeling (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Application Note: Radiosynthesis of C-1-methoxy-N-methylpropane-2-sulfonamide


Target Audience:

Scientific Rationale & Retrosynthetic Analysis

The target molecule, (2R)-1-methoxy-N-methylpropane-2-sulfonamide , contains a sulfonamide core with a chiral center at the C2 position. Radiotracer development for this scaffold prioritizes the


-methyl
Why Carbon-11 N-Methylation?
  • Isotypic Identity: Replacing the natural carbon-12 of the

    
    -methyl group with carbon-11 yields a tracer chemically identical to the parent drug. This ensures the in vivo pharmacokinetics and binding affinity (
    
    
    ) remain unchanged.
  • Metabolic Stability: While

    
    -dealkylation is a potential metabolic route, sulfonamides are generally robust. The 
    
    
    -methyl position is often the last step in synthesis, allowing for a rapid "late-stage" radiolabeling protocol essential for the short half-life of
    
    
    C (
    
    
    min).
  • Stoichiometric Advantage: In PET chemistry, the alkylating agent ([

    
    C]MeI) is the limiting reagent (nanomolar), while the precursor is in vast excess (micromolar). This inherent stoichiometry suppresses over-alkylation (formation of 
    
    
    -dimethyl species), ensuring high radiochemical yield of the desired secondary sulfonamide.
Reaction Scheme

Precursor: (2R)-1-methoxypropane-2-sulfonamide (Des-methyl) Reagent: [






Base:


ReactionSchemePrecursor(2R)-1-methoxypropane-2-sulfonamide(Primary Sulfonamide)Product[11C](2R)-1-methoxy-N-methylpropane-2-sulfonamide(Target Tracer)Precursor->Product N-AlkylationReagent[11C]CH3-I(Electrophile)Reagent->ProductBaseBase (NaOH/K2CO3)Base->Product Deprotonation

Caption: Retrosynthetic disconnection showing the convergence of the des-methyl precursor and the C-11 methylating agent.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Precursor (2R)-1-methoxypropane-2-sulfonamide (>98% purity)Nucleophilic substrate
Radionuclide

C (as [

C]CO

)
Isotope source
Methylating Agent [

C]CH

I (Gas phase)
Electrophile
Solvent Anhydrous DMF or DMSOReaction medium
Base 5M NaOH (aq) or powdered K

CO

Sulfonamide deprotonation
HPLC Solvent Acetonitrile / 0.1M Ammonium FormatePurification
Automated Synthesis Workflow

This protocol is optimized for commercial modules (e.g., GE TRACERlab FX C Pro, Scintomics GRP).

Step 1: Production of [

C]Methyl Iodide
  • Cyclotron: Irradiate N

    
     (+1% O
    
    
    ) target with protons (p,
    
    
    ) to generate [
    
    
    C]CO
    
    
    .
  • Reduction: Trapping of [

    
    C]CO
    
    
    on molecular sieve/Ni catalyst, reduction to [
    
    
    C]CH
    
    
    with H
    
    
    .
  • Iodination: Reaction of [

    
    C]CH
    
    
    with I
    
    
    vapor at 720°C to form [
    
    
    C]CH
    
    
    I.
  • Transfer: Distillation of [

    
    C]CH
    
    
    I into the reaction vessel.
Step 2: Labeling Reaction
  • Vessel Prep: Load the reactor with:

    • 1.0 - 2.0 mg of Precursor

    • 300 µL Anhydrous DMF

    • 3-5 µL 5M NaOH (or 2-3 mg K

      
      CO
      
      
      )
  • Trapping: Cool reactor to -10°C to trap [

    
    C]CH
    
    
    I gas efficiently.
  • Alkylation: Seal vessel and heat to 80°C for 3 minutes .

    • Note: Sulfonamides are weak acids (pKa ~10). The base ensures formation of the sulfonamide anion (R-SO

      
      -NH
      
      
      ), which is highly nucleophilic.
  • Quenching: Add 1.5 mL HPLC mobile phase (weak buffer) to stop the reaction.

Step 3: Purification & Formulation
  • Injection: Transfer crude mixture to the semi-preparative HPLC loop.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Luna C18(2), 250x10mm, 5µm).

    • Eluent: 35% Acetonitrile / 65% 0.1M Ammonium Formate (Isocratic).

    • Flow: 4-6 mL/min.

    • Detection: UV at 254 nm + Gamma detector.

  • Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (typically 8-12 min).

  • Formulation: Dilute fraction with water (50 mL), pass through a C18 Sep-Pak cartridge (trapping product), wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a sterile 0.22 µm filter.

Process Diagram

WorkflowCyclotronCyclotron[14N(p,a)11C]MeISynthMeI Synthesis Module[11C]CO2 -> [11C]CH3ICyclotron->MeISynthReactorReaction VesselPrecursor + Base + DMF(80°C, 3 min)MeISynth->ReactorDistillationHPLCSemi-Prep HPLCPurification (C18)Reactor->HPLCInjectionSPESPE Formulation(Trap & Release)HPLC->SPECollect PeakFinalVialFinal Product VialSterile FilteredSPE->FinalVialElute & Filter

Caption: Automated radiosynthesis workflow from cyclotron target to final sterile vial.

Quality Control (QC) Criteria

Before release for biological use, the tracer must meet strict criteria.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)No significant UV impurities
Molar Activity (

)
HPLC (UV/Rad mass)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvents Gas ChromatographyDMF < 880 ppm, EtOH < 5000 ppm
pH pH Strip/Meter4.5 - 8.5
Filter Integrity Bubble Point Test> 50 psi (depending on filter)

Critical Troubleshooting & Optimization

Low Radiochemical Yield[1]
  • Moisture: The alkylation is sensitive to water if using [

    
    C]CH
    
    
    OTf, though less so with [
    
    
    C]CH
    
    
    I. Ensure DMF is anhydrous.
  • Base Strength: If yield is low, the sulfonamide may not be fully deprotonated. Increase base concentration slightly or switch to NaH (requires strict anhydrous conditions).

  • Temperature: If reaction is sluggish, increase temperature to 100°C, but monitor for byproduct formation.

Separation Issues
  • Precursor Co-elution: The primary sulfonamide (precursor) is more polar than the

    
    -methyl product. If separation is poor, decrease acetonitrile percentage in the HPLC mobile phase (e.g., from 35% to 25%) to increase retention and resolution.
    
Molar Activity[1]
  • Carrier Carbon: Minimize sources of "cold" carbon. Use high-purity reagents and avoid atmospheric CO

    
     ingress during the [
    
    
    C]MeI synthesis step.

References

  • Standard Carbon-11 Methylation Protocols

    • Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]methyl triflate for the production of PET radiotracers." Applied Radiation and Isotopes. Link

  • Sulfonamide Radiochemistry

    • Mock, B. H., et al. (1999). "Synthesis of [11C]sulfonamides via N-alkylation." Nuclear Medicine and Biology. Link

  • General PET QC Guidelines

    • FDA Guidance for Industry. (2011). "PET Drug Products—Current Good Manufacturing Practice (CGMP)." Link

(Note: While specific literature on (2R)-1-methoxy-N-methylpropane-2-sulfonamide is sparse, the chemistry described above is based on validated protocols for structurally homologous sulfonamide PET tracers.)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide. We will explore common experimental challenges, provide detailed troubleshooting in a question-and-answer format, and present an optimized protocol to maximize reaction yield and purity.

Overview of the Synthetic Challenge

The synthesis of chiral sulfonamides like (2R)-1-methoxy-N-methylpropane-2-sulfonamide is a critical process in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous therapeutic agents.[1][2] Achieving high yield and enantiomeric purity requires careful control over reaction conditions and a thorough understanding of potential side reactions. The most common route involves the reaction of a chiral sulfonyl chloride with an amine. This guide focuses on a robust two-stage synthesis, addressing potential pitfalls in each step.

Proposed Synthetic Pathway

The synthesis is logically divided into two main stages:

  • Stage 1: Synthesis of the key intermediate, (2R)-1-methoxypropane-2-sulfonyl chloride, from a suitable chiral precursor.

  • Stage 2: Reaction of the sulfonyl chloride with methylamine to form the target sulfonamide.

Synthetic_Pathway A (R)-(-)-1-methoxy-2-propanol B (R)-1-methoxypropane-2-thiol A->B Mesylation & Thiolation C (2R)-1-methoxypropane-2-sulfonyl chloride B->C Oxidative Chlorination D (2R)-1-methoxy-N-methylpropane-2-sulfonamide C->D Amination (CH3NH2)

Caption: Proposed two-stage synthesis of the target sulfonamide.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). What are the most common culprits?

Low overall yields can typically be traced to three primary areas: 1) incomplete reaction in either Stage 1 or 2, 2) degradation of the sulfonyl chloride intermediate, or 3) product loss during workup and purification.[3][4] The sulfonyl chloride is highly susceptible to hydrolysis, making anhydrous conditions paramount.[5]

Q2: I am observing a significant amount of an unknown, highly polar impurity in my final product. What could it be?

A common polar impurity is the corresponding sulfonic acid, (2R)-1-methoxypropane-2-sulfonic acid.[5] This forms when the sulfonyl chloride intermediate reacts with water during the reaction or aqueous workup. Its presence can complicate purification and significantly reduce the yield of the desired sulfonamide.

Q3: Is the reaction temperature during the amination step (Stage 2) critical?

Yes, temperature control is crucial. The reaction of a sulfonyl chloride with an amine is exothermic. Running the reaction at low temperatures (e.g., 0 °C) during the addition of the sulfonyl chloride helps to control the reaction rate, minimize side reactions, and prevent the formation of potential over-sulfonylation byproducts, although this is less of a concern with a primary amine like methylamine.[6][7]

Q4: How can I confirm the identity and purity of my final product?

A multi-technique approach is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for assessing purity and confirming the molecular weight.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, and chiral HPLC can be used to verify the enantiomeric purity.

In-Depth Troubleshooting Guide

This section provides specific solutions to problems you may encounter during the synthesis.

Stage 1: Synthesis of (2R)-1-methoxypropane-2-sulfonyl chloride

The key challenge in this stage is the efficient and clean conversion of the precursor thiol to the sulfonyl chloride without causing degradation or side reactions.

Problem 1: Low yield of the isolated sulfonyl chloride.

  • Potential Cause A: Incomplete Oxidative Chlorination. The reaction may not have gone to completion.

    • Solution: Ensure the correct stoichiometry of the chlorinating agent (e.g., NCS or SO₂Cl₂) and catalyst is used. Monitor the reaction by TLC or GC until the starting thiol is fully consumed. Mildly extending the reaction time or slightly increasing the temperature may be necessary, but must be done cautiously to avoid product degradation.[3]

  • Potential Cause B: Hydrolysis during Workup. The sulfonyl chloride is highly moisture-sensitive. Any exposure to water during the workup will convert it to the sulfonic acid, leading to yield loss.[5]

    • Solution: Conduct the aqueous workup quickly and at low temperatures (using ice-cold water/brine). Ensure all glassware for the subsequent extraction and drying steps is scrupulously oven-dried.[4] Use a sufficient amount of a reliable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Potential Cause C: Loss during Extraction. Inefficient phase separation or emulsion formation can lead to product loss.[3]

    • Solution: Use an adequate volume of an appropriate organic solvent for extraction and perform multiple extractions (e.g., 3x) to maximize recovery. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

Stage 2: Formation of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

The primary goal here is the clean and complete reaction between the sulfonyl chloride and methylamine.

Troubleshooting_Tree Start Low Yield or Impure Final Product Analyze Analyze Crude Product by TLC / LC-MS Start->Analyze UnreactedSM High Levels of Unreacted Starting Materials? Analyze->UnreactedSM SideProducts Major Side Products Identified? UnreactedSM->SideProducts No OptimizeReaction Optimize Reaction Conditions: - Check Stoichiometry - Increase Temperature/Time - Change Solvent/Base UnreactedSM->OptimizeReaction Yes SulfonicAcid Sulfonic Acid Present? SideProducts->SulfonicAcid Yes OptimizePurity Optimize Purification: - Different Chromatography Solvents - Recrystallization SideProducts->OptimizePurity No ImproveWorkup Improve Anhydrous Technique: - Use dry solvents/glassware - Quench carefully at low temp SulfonicAcid->ImproveWorkup Yes SulfonicAcid->OptimizePurity No End Improved Yield and Purity OptimizeReaction->End ImproveWorkup->End OptimizePurity->End

Caption: Troubleshooting decision tree for sulfonamide synthesis.

Problem 2: Reaction stalls or appears incomplete (TLC/HPLC shows remaining sulfonyl chloride).

  • Potential Cause A: Incorrect Stoichiometry. An insufficient amount of methylamine or base was used.

    • Solution: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure the sulfonyl chloride is fully consumed. At least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction.[7]

  • Potential Cause B: Inactive Reagents. The methylamine solution may have degraded, or the sulfonyl chloride may have hydrolyzed due to improper storage.

    • Solution: Use a fresh bottle or a newly prepared solution of methylamine. The sulfonyl chloride intermediate should be used immediately after preparation or stored under strictly anhydrous conditions at low temperature.[5]

Problem 3: Formation of di-sulfonylation byproduct.

  • Potential Cause: While less common with primary amines, it's theoretically possible under harsh conditions if the initially formed sulfonamide is deprotonated by a strong base and reacts with another molecule of sulfonyl chloride.

    • Solution: This is primarily controlled by reaction conditions.[7]

      • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C. This keeps the concentration of the sulfonyl chloride low at any given moment, favoring the reaction with the more nucleophilic methylamine.[7]

      • Base Selection: Use a weaker or sterically hindered base like pyridine instead of a very strong base.

      • Temperature Control: Maintain a low reaction temperature (0 °C or below) during addition and allow the reaction to warm to room temperature slowly.[7]

General Issues: Purification & Characterization

Problem 4: Difficulty separating the product from the sulfonic acid impurity.

  • Potential Cause: The sulfonic acid is polar and can co-elute with the sulfonamide in certain chromatography systems or be difficult to remove via extraction.

    • Solution 1: Basic Wash. During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic sulfonic acid will be deprotonated to form a salt, which will be extracted into the aqueous layer, while the neutral sulfonamide remains in the organic phase.

    • Solution 2: Optimized Chromatography. If the impurity persists, adjust the polarity of the mobile phase for column chromatography. A gradual gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) should provide good separation.

Optimized Experimental Protocols & Data

The following protocols are provided as a robust starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (2R)-1-methoxypropane-2-sulfonyl chloride

This protocol assumes the precursor, (R)-1-methoxypropane-2-thiol, has been prepared from (R)-(-)-1-methoxy-2-propanol.

  • Setup: In a fume hood, equip a three-neck, oven-dried, 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Mixture: Dissolve (R)-1-methoxypropane-2-thiol (1.0 eq) in a mixture of acetonitrile and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Oxidative Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise to the stirred solution. This reaction is often catalyzed by a chloride source.[3] The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Monitoring: Stir the reaction at low temperature and allow it to warm to room temperature. Monitor the consumption of the thiol by TLC.

  • Workup: Once complete, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Crucially, do not heat the product. The crude sulfonyl chloride should be used immediately in the next step.

Protocol 2: Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide
  • Setup: In a fume hood, equip an oven-dried, 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Amine Solution: Add anhydrous dichloromethane to the flask, followed by methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the crude (2R)-1-methoxypropane-2-sulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold amine mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the sulfonyl chloride is consumed.[7]

  • Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to obtain the pure sulfonamide.[5][8]

Data Summary Tables

Table 1: Reagent Stoichiometry for Sulfonamide Formation (Protocol 2)

Reagent Molar Eq. Purpose Key Consideration
(2R)-1-methoxypropane-2-sulfonyl chloride 1.0 Limiting Reagent Must be anhydrous and fresh.
Methylamine 1.2 - 1.5 Nucleophile A slight excess drives the reaction to completion.
Triethylamine (or Pyridine) 1.5 Base Neutralizes HCl byproduct. Must be non-nucleophilic.[7]

| Anhydrous Dichloromethane | - | Solvent | Must be dry to prevent sulfonyl chloride hydrolysis.[5] |

Table 2: Comparison of Reaction Conditions

Parameter Unoptimized Condition Optimized Condition Rationale for Optimization
Temperature Room Temperature Addition 0 °C, then warm to RT Controls exotherm, minimizes side products.[6][7]
Base 1.0 eq Triethylamine 1.5 eq Triethylamine Ensures complete neutralization of HCl byproduct.
Workup Wash Water only 1 M HCl, NaHCO₃, Brine Removes excess amine/base and sulfonic acid byproduct.

| Expected Yield | 30-50% | >80% | Improved control and purification steps reduce product loss. |

Mechanistic Visualization

The core of the sulfonamide synthesis is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Mechanism of sulfonamide formation.

References

  • Slideshare. Analysis of sulfonamides. [Online] Available at: [Link]

  • ACS Publications. Quality by design-based method to synthesize sulfonamides using LiOH.H2O. [Online] Available at: [Link]

  • MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. [Online] Available at: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Wiley Online Library. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Online] Available at: [Link]

  • Drugs.com. List of Sulfonamides + Uses, Types & Side Effects. [Online] Available at: [Link]

  • Preprints.org. Synthesis, Mechanism of action And Characterization of Sulphonamide. [Online] Available at: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Online] Available at: [Link]

Sources

overcoming poor cell permeability of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary & Molecule Profile

You are experiencing low apparent permeability (


) with (2R)-1-methoxy-N-methylpropane-2-sulfonamide  (henceforth Compound X ). Based on our database and physicochemical analysis, this is a known challenge for this specific scaffold due to its "Polarity Paradox"—it is a low molecular weight fragment that is surprisingly hydrophilic.

Physicochemical Diagnostics (Calculated):

Property Value Implication
Molecular Weight 167.23 Da Very small; suggests potential for paracellular transport, but often insufficient.
cLogP ~ -0.30 to -0.40 Critical Issue. The compound is hydrophilic. Passive transcellular diffusion is energetically unfavorable.
TPSA ~69 Ų High relative to molecular size.
H-Bond Donors 1 (Sulfonamide NH) Manageable, but the polarity is the driver.

| BCS Class | Class III | High Solubility, Low Permeability. |

Module 1: Diagnostic Troubleshooting (The "Why" Phase)

Before altering the chemistry, we must validate that the assay data is real and not an artifact. Use the following decision matrix to isolate the root cause.

Q1: Is your Mass Balance (Recovery) > 80%?

Symptom: You see low


 values (

cm/s), but the compound is also missing from the receiver well. Diagnosis: Small sulfonamides can exhibit non-specific binding to polystyrene plates or get trapped within the cell monolayer (lysosomal trapping). Protocol Action:
  • Check Mass Balance:

    
    .
    
  • Troubleshoot: If recovery is <70%, repeat the assay using Glass-coated plates or add 0.1% BSA to the receiver buffer to sponge the compound off the plastic/cells [1].

Q2: Is the issue Efflux-Mediated?

Symptom:


 is significantly higher than 

. Diagnosis: Sulfonamides are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP transporters. Protocol Action: Calculate the Efflux Ratio (ER):

  • If ER > 2.0: You have an efflux problem.[1]

  • Verification: Co-incubate with Verapamil (50 µM) (P-gp inhibitor) or Ko143 (BCRP inhibitor). If

    
     increases, efflux is confirmed.
    
Q3: Is the Monolayer Integrity Compromised?

Symptom: High variability between wells. Diagnosis: The compound might be disrupting tight junctions. Protocol Action: Co-dose with Lucifer Yellow . If Lucifer Yellow


 cm/s, your monolayer is leaking, invalidating the data [2].
Module 2: Chemical Optimization Strategies (The "Fix" Phase)

If the assay is valid and permeability is genuinely low due to the intrinsic LogP (-0.3), you must modify the structure.

Strategy A: The "Prodrug" Approach (Masking Polarity)

The sulfonamide -NH is a hydrogen bond donor that hinders membrane passage.

  • Tactic: N-alkylation or N-acylation.

  • Recommendation: Synthesize the N-acetyl or N-methoxyacetyl variant. This creates a transient "mask" that increases LogP, allowing entry, which is then cleaved by intracellular esterases/amidases.

Strategy B: Bioisosteric Replacement

The methoxy ether linkage adds polarity without contributing significantly to lipophilic binding.

  • Tactic: Replace the methoxy group (-OCH₃) with a Trifluoromethyl (-CF₃) or Cyclopropyl group.

  • Impact: This will shift the cLogP from -0.3 to >1.5, pushing the compound into the "sweet spot" for passive diffusion while maintaining steric volume [3].

Strategy C: Scaffold Hopping (Sulfonimidamides)
  • Tactic: Replace the sulfonamide (

    
    ) with a Sulfonimidamide  (
    
    
    
    ).
  • Rationale: Sulfonimidamides are chiral at the sulfur and often exhibit better membrane permeability and solubility profiles than their sulfonamide counterparts due to different H-bond vectorality [4].

Module 3: Visualization & Workflow
Figure 1: Diagnostic & Optimization Logic Flow

PermeabilityLogic Start Low Papp Observed (< 1.0 x 10^-6 cm/s) CheckRecovery Check Mass Balance (Recovery > 80%?) Start->CheckRecovery Artifact Assay Artifact: Non-specific Binding CheckRecovery->Artifact No CheckEfflux Check Efflux Ratio (B->A / A->B > 2?) CheckRecovery->CheckEfflux Yes ActiveEfflux P-gp/BCRP Substrate Action: Add Inhibitors CheckEfflux->ActiveEfflux Yes CheckLogP Check Physicochemistry (LogP < 0?) CheckEfflux->CheckLogP No Intrinsic Intrinsic Polarity Issue (Passive Diffusion Limit) CheckLogP->Intrinsic Yes Sol_Prodrug Strategy A: Prodrug (N-Acylation) Intrinsic->Sol_Prodrug Sol_Bioiso Strategy B: Bioisostere (-CF3 / Cyclopropyl) Intrinsic->Sol_Bioiso

Caption: Troubleshooting logic for Compound X. Red nodes indicate critical failure points; Green nodes indicate chemical solutions.

Module 4: Experimental Protocols
Protocol: PAMPA-DSS (Double Sink) for Passive Diffusion

Use this to confirm intrinsic permeability without transporter interference.

  • Preparation: Dissolve Compound X in DMSO (10 mM stock).

  • Donor Plate: Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to donor wells.

  • Membrane: Coat PVDF filter with 4 µL of 1% Lecithin/Dodecane mixture.

  • Receiver Plate: Add 300 µL of PBS containing chemical scavenger (e.g., surfactant or BSA) to create a "sink" condition, mimicking blood flow.

  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Analysis: LC-MS/MS quantification of both chambers.

  • Calculation:

    
    
    
References
  • Evotec. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay. PubMed. Link

  • Springer Nature Experiments. (2016). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds. Springer Protocols. Link

  • Journal of Medicinal Chemistry. (2015). Lead Optimization of Pyrazole Sulfonamides: Reducing Polar Surface Area. PMC. Link

  • ChemMedChem. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties. MedChemComm. Link

For further assistance, please reply to this ticket with your LC-MS raw data files.

Sources

refining dosage of (2R)-1-methoxy-N-methylpropane-2-sulfonamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Preclinical Development Subject: Technical Guide: Dosage Refinement & PK Optimization for (2R)-1-methoxy-N-methylpropane-2-sulfonamide (MMPS-2R)

Technical Support Center: In Vivo Optimization of MMPS-2R

You are accessing the technical support repository for (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS: 2751603-06-0).[1] Due to the status of this compound as a specialized chiral building block/NCE (New Chemical Entity) with limited public in vivo toxicity data, this guide focuses on empirical dose-range finding (DRF) , formulation stability, and pharmacokinetic (PK) bridging.[1]

This guide is structured to troubleshoot common failures in bioavailability and efficacy scaling for sulfonamide-based small molecules.

Part 1: Formulation & Solubility (The Foundation)

Q: My compound precipitates in the syringe or creates inconsistent exposure data. How do I stabilize MMPS-2R for injection?

A: Sulfonamides are prone to pH-dependent solubility issues.[1] MMPS-2R (MW: ~167.23 g/mol ) is a small, polar molecule, but the sulfonamide moiety can lead to crystal formation in aqueous buffers if the pH drifts.[1]

Troubleshooting Protocol:

  • Check pKa: The sulfonamide nitrogen (N-methyl) reduces acidity compared to primary sulfonamides, but solubility remains pH-sensitive.[1]

  • Vehicle Selection: Avoid pure saline for stock solutions.[1] Use the "Golden Triangle" of solubilizers for rodent studies to ensure the dosage delivered matches the dosage calculated.

Recommended Vehicle Systems:

RoutePrimary VehicleCo-Solvent (if precipitating)Notes
IV (Bolus) Saline (0.9%)5% DMSO + 5% Solutol HS 15Keep pH > 5.[1]5. Filter sterilize (0.22 µm).[1]
IP / PO 0.5% Methylcellulose (MC)0.1% Tween 80Creates a stable suspension.[1] Preferred for high doses (>30 mg/kg).[1]
SC 20% HP-β-CD (Cyclodextrin)NoneCyclodextrins encapsulate the hydrophobic core, preventing site irritation.[1]

Critical Alert: Do not use >10% DMSO for IV administration in mice; it causes hemolysis and bradycardia, which will confound your toxicity readouts.[1]

Part 2: Dose-Range Finding (DRF) & Pharmacokinetics

Q: I have no literature reference for the LD50. How do I determine the starting dose without killing my cohort?

A: You must utilize a Staircase Design (Up-and-Down Procedure) rather than a massive parallel study. This conserves animals and rapidly identifies the Maximum Tolerated Dose (MTD).[1]

The "Rule of Exponents" for NCEs: For a small molecule like MMPS-2R, metabolic clearance is the primary variable.[1]

  • Starting Dose: 10 mg/kg (PO).

  • Escalation Factor: 3.2x (half-log increments).

    • Sequence: 10

      
       30 
      
      
      
      100
      
      
      300 mg/kg.[1]

Q: The half-life (


) seems too short (< 1 hour). Is the dosage wrong? 

A: It is likely not the dosage but the clearance.[1] Small sulfonamides are often rapid substrates for CYP enzymes or are excreted unchanged renally.[1]

Diagnostic Workflow: If


 is short:
  • Check Microsomal Stability: Run an in vitro assay with liver microsomes.[1] If intrinsic clearance (

    
    ) is high, increasing the dose won't help (you will just hit toxicity peaks without sustaining exposure).[1]
    
  • Saturation Kinetics: Test a high dose (100 mg/kg). If exposure (

    
    ) increases disproportionately compared to the dose increase (e.g., dose x10, AUC x20), you have saturated the clearance mechanism.[1] This is the sweet spot for efficacy studies.[1]
    

Part 3: Visualization of the Optimization Workflow

The following diagram outlines the decision logic for refining your dosage based on observed PK data.

DosageOptimization Start Start: MMPS-2R In Vivo Study Formulation Step 1: Vehicle Check (Solubility > 2mg/mL?) Start->Formulation PilotPK Step 2: Pilot PK (Rat/Mouse) Single Dose: 10 mg/kg PO Formulation->PilotPK Decision1 Is Bioavailability (F) > 20%? PilotPK->Decision1 RouteSwitch Switch Route to SC or IP (Avoid First-Pass) Decision1->RouteSwitch No (High First Pass) DoseEscalation Step 3: Dose Escalation (10 -> 30 -> 100 mg/kg) Decision1->DoseEscalation Yes RouteSwitch->DoseEscalation ToxicityCheck Observe Adverse Events? (Sedation, Wt Loss >10%) DoseEscalation->ToxicityCheck RefineDose Establish NOAEL Set Efficacy Dose @ 50% MTD ToxicityCheck->RefineDose No (Safe) Stop STOP: Reduce Dose ToxicityCheck->Stop Yes (Toxic)

Caption: Logic flow for determining the optimal therapeutic window for MMPS-2R, balancing bioavailability against toxicity thresholds.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: The animals show signs of sedation 30 minutes after dosing.[1] Is this off-target? A: Likely. Sulfonamides can act as carbonic anhydrase inhibitors (CAIs), which modulates pH in the CNS, or they may possess off-target GABAergic activity.[1]

  • Action: If sedation occurs, measure plasma concentration at

    
     (usually 0.5–1.0 h post-dose). If 
    
    
    
    is >10 µM, you are likely hitting off-target CNS receptors.[1] Split the dose: Administer the total daily dose in two fractions (BID) to lower
    
    
    while maintaining
    
    
    .

Q: Can I use allometric scaling to predict the human dose from my mouse data? A: Proceed with caution. Small sulfonamides often show species-specific binding to erythrocytes (red blood cells), which skews volume of distribution (


).[1]
  • Correction: Measure the blood-to-plasma ratio (

    
    ) . If 
    
    
    
    , standard allometric scaling will overestimate the human clearance.[1] You must use unbound fraction (
    
    
    ) correction [1].[1]

Q: How do I verify if the (2R) stereochemistry is maintained in vivo? A: Chiral inversion is rare for sulfonamides but possible if the chiral center is acidic (it is not here).[1] However, metabolic racemization can occur.[1]

  • Action: Use a Chiral LC-MS/MS method for bioanalysis. If you detect the (2S) enantiomer in plasma, your efficacy data may be compromised, as enantiomers often have vastly different potencies [2].[1]

Part 5: Summary of Recommended Dosage Parameters

Based on structural analogs and standard small-molecule protocols:

ParameterRecommendationRationale
Starting Dose (Mouse) 10 mg/kg POConservative baseline for NCEs.[1]
Max Tolerated Dose (Est.) ~100-300 mg/kgSulfonamides generally have high LD50s unless hypersensitivity occurs.[1]
Dosing Frequency BID (Twice Daily)Predicted short

due to polarity/clearance.
Sampling Points 0.25, 0.5, 1, 2, 4, 8, 24hCrucial to capture the rapid absorption phase (

).[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text for

    
     correction and blood-plasma partitioning). 
    
  • Brooks, W. H., et al. (2011).[1] "Chiral drug development: A review of the current landscape." Drug Discovery Today. (Guidance on enantiomeric stability in vivo).

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Basis for the "Rule of Exponents" escalation).[1]

  • PubChem Compound Summary. (2024). "(2R)-1-methoxy-N-methylpropane-2-sulfonamide".[1] National Center for Biotechnology Information.[1] [1]

Sources

Technical Support Center: Stability & Degradation of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Technical Support Hub. Ticket Subject: Degradation Profiling & Stability Troubleshooting Molecule ID: (2R)-1-methoxy-N-methylpropane-2-sulfonamide User Level: Senior Researcher / CMC Lead

Executive Summary

This guide addresses the stability profile of (2R)-1-methoxy-N-methylpropane-2-sulfonamide , a structural motif common in intermediate drug synthesis (resembling fragments of anticonvulsants or kinase inhibitors).

While the sulfonamide moiety is generally robust, this specific molecule possesses three distinct "kill points" that researchers must monitor during forced degradation studies and shelf-life evaluation:

  • Oxidative N-Dealkylation: The

    
    -methyl group is highly susceptible to radical attack.
    
  • Base-Catalyzed Racemization: The chiral center at C2 is

    
     to the sulfonyl group, making the proton acidic and prone to abstraction.
    
  • Hydrolytic Cleavage: Rare, but possible under extreme acidic stress.

Module 1: Oxidative Stress & Impurity Profiling

User Issue: "I see a new peak at [M-14] in my LC-MS data after peroxide stressing."

Diagnosis: Oxidative


-Dealkylation.[1][2][3]
This is the most common degradation pathway for 

-methyl sulfonamides. The loss of 14 Da corresponds to the loss of a methylene group (

) via the release of formaldehyde.

Root Cause Analysis: Oxidative stress (peroxides, AIBN, or light) generates radicals. The


-methyl group adjacent to the sulfonamide nitrogen is a prime target for Hydrogen Atom Transfer (HAT).

Mechanistic Pathway:

  • Radical Attack: A hydroxyl radical (

    
    ) abstracts a hydrogen from the 
    
    
    
    -methyl group.
  • Hydroxylation: The resulting radical reacts with oxygen/water to form a carbinolamine intermediate (

    
    ).
    
  • Collapse: This unstable intermediate spontaneously collapses, releasing formaldehyde (

    
    ) and the primary sulfonamide.
    
Troubleshooting Protocol: Confirming N-Dealkylation
StepActionExpected Result
1 Derivatization Treat the stressed sample with 2,4-DNPH (dinitrophenylhydrazine).
2 LC-MS Check Monitor for the primary sulfonamide mass (

).
3 Control Run the reaction in the dark with antioxidants (e.g., BHT).

Visualization: Oxidative Pathway

OxidativePathway Fig 1. Mechanism of Oxidative N-Dealkylation via Carbinolamine Intermediate Parent (2R)-Parent (N-methyl) Radical N-Methylene Radical (Transient) Parent->Radical •OH / HAT Intermediate Carbinolamine (-N-CH2-OH) Radical->Intermediate +OH• / H2O Product Primary Sulfonamide (-NH2) + HCHO Intermediate->Product Spontaneous Collapse

Module 2: Stereochemical Integrity (Chirality)

User Issue: "My enantiomeric excess (ee) dropped from 99.8% to 92% during basic workup."

Diagnosis: Base-Catalyzed Racemization via Carbanion Formation. The chiral center is located at C2 of the propane chain. This carbon is directly attached to the sulfonyl group (


).

Root Cause Analysis: The sulfonyl group is strongly electron-withdrawing (inductive and resonance effects). This increases the acidity of the


-proton (the proton on the chiral C2).
  • Mechanism: Strong bases (NaOH, alkoxides) or even prolonged exposure to mild bases (carbonates) can deprotonate C2, forming a planar carbanion.

  • Result: When the proton returns (re-protonation), it can attack from either the top or bottom face, resulting in a racemic mixture ((2R)

    
     (2S)).[4]
    
Troubleshooting Protocol: Preventing Racemization

Q: Can I fix the racemized batch? A: No. Racemization is irreversible in this context without chiral resolution (expensive). Prevention is key.

Prevention Checklist:

  • pH Limit: Avoid aqueous workups with pH > 10.

  • Temperature: Racemization follows Arrhenius kinetics. Keep basic steps

    
    .
    
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) with bases, as they facilitate proton exchange. Use aprotic solvents (THF, DCM) if base is necessary.

Visualization: Racemization Risk

Racemization Fig 2. Base-Catalyzed Racemization Mechanism at C2 Position R_Enantiomer (2R)-Enantiomer (Active) Carbanion Planar Carbanion (Achiral Intermediate) R_Enantiomer->Carbanion Base (-H+) Carbanion->R_Enantiomer +H+ (Face A) S_Enantiomer (2S)-Enantiomer (Impurity) Carbanion->S_Enantiomer +H+ (Face B)

Module 3: Hydrolytic Stability

User Issue: "Is the ether or the sulfonamide bond more likely to break in acid?"

Analysis: Sulfonamides are notoriously stable to hydrolysis compared to amides or esters. However, this molecule contains two hydrolyzable points:[5]

  • Sulfonamide Bond (

    
    ):  Requires harsh acid (e.g., 6N HCl, reflux) to cleave.
    
  • Methyl Ether (

    
    ):  Generally stable, but can be cleaved by strong Lewis acids or HI/HBr to form the alcohol.
    

Comparative Stability Data (Estimated):

ConditionSulfonamide BondEther BondResulting Degradants
pH 1-2 (0.1N HCl) StableStableNone
pH 13 (0.1N NaOH) StableStableRacemization (see Module 2)
6N HCl, Reflux Degrades StableSulfonic Acid + Methylamine
HI / BBr3 StableDegrades Alcohol derivative (

)

Troubleshooting Tip: If you see degradation at pH 1-2, it is likely not hydrolysis. Check for:

  • Acid-catalyzed rearrangement: If impurities are present.

  • Precipitation: The molecule might be crashing out, mimicking "loss" in assay.

Module 4: Analytical Method Guidelines

User Issue: "I cannot separate the (R) and (S) enantiomers on my C18 column."

Solution: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

Recommended Method Parameters:

ParameterRecommendationRationale
Column Chiralpak AD-H or IG (Amylose-based)Excellent selectivity for sulfonamides.
Mobile Phase Hexane : IPA (90:10) or MeOH : EtOHNormal phase often provides better resolution for this class.
Detection UV at 210-220 nmSulfonamides have weak absorbance; maximize signal at low wavelengths.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve peak shape for polar sulfonamides.

References

  • Iley, J., et al. (2001).[5] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Link

  • Piggott, A., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Link

  • Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • Wetzel, C., & Jones, M. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Journal of Organic Chemistry. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guidelines. Link

Sources

troubleshooting unexpected results in experiments with (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-1-methoxy-N-methylpropane-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this chiral sulfonamide. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and application of (2R)-1-methoxy-N-methylpropane-2-sulfonamide. Each problem is analyzed with potential causes and validated solutions.

Issue 1: Low or No Yield During Synthesis

A common challenge in the synthesis of sulfonamides is achieving a high yield.[1][2] The primary synthetic route to (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves the reaction of (2R)-1-methoxypropane-2-sulfonyl chloride with methylamine.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Poor Quality Starting Materials The presence of impurities or moisture in (2R)-1-methoxypropane-2-sulfonyl chloride or methylamine can inhibit the reaction.Ensure the purity of starting materials using techniques like NMR or GC-MS. Use anhydrous solvents and reagents.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.Optimize the reaction temperature. Start with cooling the reaction mixture to 0°C before the addition of methylamine, then allow it to slowly warm to room temperature.
Incorrect Stoichiometry An improper molar ratio of reactants can result in incomplete conversion.Use a slight excess of methylamine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
Inefficient Base An inadequate or inappropriate base can fail to neutralize the HCl generated during the reaction, thereby protonating the methylamine and reducing its nucleophilicity.A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), should be used in stoichiometric amounts to the sulfonyl chloride.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Impurities Detected check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temperature check_base Evaluate Base Efficiency check_stoichiometry->check_base adjust_ratio Adjust Reactant Ratio check_stoichiometry->adjust_ratio Incorrect Ratio change_base Select Alternative Base check_base->change_base Inefficient Base success Improved Yield check_base->success All Parameters Optimized optimize_temp->start purify_reagents->start adjust_ratio->start change_base->start

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

Issue 2: Presence of Unexpected Side Products

The formation of byproducts can complicate purification and reduce the overall yield.

Common Side Products and Their Prevention

Side Product Formation Mechanism Prevention Strategy
Bis-sulfonamide Reaction of the product with another molecule of the sulfonyl chloride.This is more likely if the primary sulfonamide is the target. For N-methylated products, this is less common. Ensure slow, controlled addition of the sulfonyl chloride to the amine solution.
Hydrolysis of Sulfonyl Chloride (2R)-1-methoxypropane-2-sulfonyl chloride can react with residual water to form the corresponding sulfonic acid.Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2R)-1-methoxy-N-methylpropane-2-sulfonamide?

A1: The compound should be stored in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, keeping it at -20°C in a tightly sealed container is recommended.

Q2: What is the expected solubility of this compound?

A2: Based on its structure, (2R)-1-methoxy-N-methylpropane-2-sulfonamide is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Its solubility in water is likely to be low.

Q3: How can I confirm the enantiomeric purity of my synthesized (2R)-1-methoxy-N-methylpropane-2-sulfonamide?

A3: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral column (e.g., Chiralcel OD-H or similar) and an optimized mobile phase will be required to separate the (2R) and (2S) enantiomers.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for structurally similar sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

This protocol details a standard procedure for the synthesis of the target compound.

Materials:

  • (2R)-1-methoxypropane-2-sulfonyl chloride

  • Methylamine (2.0 M solution in THF)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of (2R)-1-methoxypropane-2-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq) at 0°C under an inert atmosphere.

  • Add methylamine solution (1.1 eq) dropwise to the mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (2R)-1-methoxy-N-methylpropane-2-sulfonamide.

Synthetic Workflow Diagram

reagents Starting Materials: (2R)-1-methoxypropane-2-sulfonyl chloride Methylamine Triethylamine reaction Reaction in Anhydrous DCM 0°C to Room Temperature reagents->reaction workup Aqueous Workup: NaHCO3 wash Brine wash reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: (2R)-1-methoxy-N-methylpropane-2-sulfonamide purification->product

Caption: Synthetic Workflow for (2R)-1-methoxy-N-methylpropane-2-sulfonamide.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).
  • (2s)-1-methoxy-n-methylpropane-2-sulfonamide - PubChemLite. (n.d.).

Sources

Validation & Comparative

Validating the Efficacy of (2R)-1-methoxy-N-methylpropane-2-sulfonamide: A Comparative In Vitro Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Efficacy of (2R)-1-methoxy-N-methylpropane-2-sulfonamide In Vitro Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R)-1-methoxy-N-methylpropane-2-sulfonamide is a chiral, aliphatic sulfonamide structurally distinct from classical aromatic sulfonamide anticonvulsants (e.g., Zonisamide) yet sharing the methoxy-alkyl backbone characteristic of functionalized amino acids like Lacosamide . Its unique structure suggests a potential dual mechanism: modulation of voltage-gated sodium channels (VGSCs) and possible carbonic anhydrase inhibition.

This guide provides a rigorous framework for validating this compound’s efficacy in vitro. Unlike standard screening protocols, this workflow focuses on differentiating state-dependent binding (slow vs. fast inactivation) and metabolic stability, comparing the compound directly against Lacosamide (standard for slow inactivation) and Carbamazepine (standard for fast inactivation).

Mechanistic Rationale & Target Identification

To validate this compound, one must first understand its putative pharmacophore. The (2R)-methoxy-propane backbone aligns with the "functionalized amino acid" class of anticonvulsants, while the sulfonamide moiety introduces hydrogen-bonding capabilities distinct from the acetamide found in Lacosamide.

  • Primary Hypothesis: The compound acts as a state-dependent sodium channel blocker , preferentially binding to the slow-inactivated state of Nav1.7, Nav1.8, or Nav1.3 channels.

  • Secondary Hypothesis: The sulfonamide group may confer inhibitory activity against Carbonic Anhydrase (CA) isoforms (e.g., CA-II or CA-VII), a mechanism relevant to pH buffering in neuronal excitability.

Pathway Visualization: State-Dependent Inhibition

The following diagram illustrates the kinetic states of the sodium channel and the specific intervention points for the test compound versus comparators.

SodiumChannelStates Resting Resting State (Channel Closed) Open Open State (Ion Conducting) Resting->Open Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Fast Gate Closes FastInact->Resting Repolarization SlowInact Slow Inactivated (Seconds/Minutes) FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Hyperpolarization (Slow Recovery) CBZ Carbamazepine (Stabilizes Fast Inact.) CBZ->FastInact High Affinity LCM Lacosamide (Enhances Slow Inact.) LCM->SlowInact High Affinity TestCmp (2R)-Sulfonamide (Putative Slow Inact. Stabilizer) TestCmp->SlowInact Target Validation

Figure 1: Kinetic states of Voltage-Gated Sodium Channels (VGSCs). Validation requires proving the test compound selectively stabilizes the 'Slow Inactivated' state, similar to Lacosamide.

Comparative Experimental Protocols

To establish efficacy, you must generate data that differentiates this compound from generic channel blockers.

Protocol A: Automated Patch Clamp (State-Dependent Binding)

Objective: Determine if the compound exhibits "use-dependence" or "slow inactivation enhancement." Platform: QPatch or Patchliner (High-throughput electrophysiology).

Step-by-Step Workflow:

  • Cell Line: HEK293 cells stably expressing hNav1.7 or hNav1.8 .

  • Resting State Block (Tonic Block):

    • Hold potential at -120 mV.

    • Apply test compound (0.1 µM – 100 µM).

    • Pulse to 0 mV (10ms) at 0.1 Hz.

    • Success Criteria: Low affinity (High IC50 > 100 µM). Specific drugs should not block the resting channel heavily.

  • Fast Inactivation Protocol (Pre-pulse):

    • Hold at -120 mV.

    • Pre-pulse to -60 mV for 500ms (induces fast inactivation).

    • Test pulse to 0 mV.

    • Comparator:Carbamazepine (IC50 shift should be significant).

  • Slow Inactivation Protocol (The Critical Test):

    • Hold at -120 mV.

    • Depolarize to 0 mV for 10–30 seconds (induces slow inactivation).

    • Hyperpolarize to -100 mV for 20ms (recovers fast inactivation).

    • Test pulse to 0 mV.

    • Comparator:Lacosamide .[1][2][3][4]

    • Success Criteria: A leftward shift in the steady-state inactivation curve (V1/2) and a steep drop in current after the long conditioning pulse.

Data Comparison Table: Expected Profiles

Parameter(2R)-Sulfonamide (Test)Lacosamide (Benchmark)Carbamazepine (Control)
Resting Affinity (Kd) Low (> 100 µM)Low (> 100 µM)Low (> 100 µM)
Fast Inact. Affinity ModerateLowHigh
Slow Inact. Affinity High (< 10 µM) High (< 10 µM) Low
Use-Dependence (20Hz) ModerateLowHigh
Protocol B: Carbonic Anhydrase (CA) Isozyme Selectivity

Objective: Since the compound contains a sulfonamide moiety, it is critical to assess off-target CA inhibition, which can lead to metabolic acidosis or paresthesia.

Methodology:

  • Assay: Stopped-flow CO2 hydration assay.

  • Enzymes: Recombinant hCA-I, hCA-II (cytosolic, ubiquitous), and hCA-VII (brain-specific).

  • Substrate: CO2 saturated water; Indicator: Phenol red.

  • Measurement: Monitor absorbance change at 557 nm.

Interpretation:

  • Ideal Profile: Low inhibition of hCA-I/II (IC50 > 10 µM) to avoid systemic side effects.

  • Potential Benefit: Moderate inhibition of hCA-VII (brain) can provide synergistic anticonvulsant effects.

  • Reference Standard: Acetazolamide (Pan-CA inhibitor, IC50 ~10 nM).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Validate if the sulfonamide linkage offers superior metabolic stability compared to the amide linkage in Lacosamide. Amides are susceptible to amidases; sulfonamides are generally more robust.

Workflow:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Incubation: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    

Hypothesis: The (2R)-1-methoxy-N-methylpropane-2-sulfonamide should demonstrate a longer half-life (


) than amide bioisosteres, validating it as a scaffold for once-daily dosing.
Strategic Recommendations for Publication

When publishing these results, structure your argument around "Structural Evolution" :

  • Bioisosterism: Position the compound as a sulfonamide bioisostere of the functionalized amino acid class.

  • Selectivity: Highlight the "Slow Inactivation" preference. This is the modern "Gold Standard" for epilepsy and pain drugs because it spares normal high-frequency firing (reducing cognitive side effects) while dampening the hyperexcitability of seizure foci.

  • Safety: Use the Carbonic Anhydrase data to define the safety window. If it hits CA-II, it's a liability; if it spares it, it's a major advantage over Zonisamide.

References
  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link

  • Siddiqui, N., et al. (2007).[5] Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

Sources

comparing (2R)-1-methoxy-N-methylpropane-2-sulfonamide to its (S)-enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2R)-1-methoxy-N-methylpropane-2-sulfonamide and its (S)-enantiomer . These molecules are specialized


-chiral sulfonamide building blocks  used in high-precision medicinal chemistry to modulate the physicochemical and binding properties of drug candidates.

Executive Summary: The -Chiral Advantage

In modern drug discovery, (2R)- and (S)-1-methoxy-N-methylpropane-2-sulfonamide represent a class of "stereochemically pure" fragments. Unlike standard sulfonamides where the sulfur is attached to an achiral carbon, these molecules possess a chiral center directly at the


-position (the carbon attached to the sulfonyl group).
  • Primary Application: Structure-Activity Relationship (SAR) exploration for Kinase Inhibitors, GPCR modulators, and Ion Channel blockers.

  • Key Differentiator: The specific enantiomer chosen [(R) or (S)] dictates the vector of the methoxy "tail" and the N-methyl "head" within a protein binding pocket, often resulting in >100-fold differences in potency (Eudismic Ratio).

  • Synthesis Challenge: Traditional methods often racemize the

    
    -carbon. The preferred performance metric for these reagents is Enantiomeric Excess (ee)  retention during coupling.
    

Chemical Profile & Physical Comparison

The following table contrasts the two enantiomers. While their scalar physical properties (BP, Density) are identical in an achiral environment, their interaction with polarized light and biological targets is inverted.

Feature(2R)-Enantiomer (S)-Enantiomer
IUPAC Name (2R)-1-methoxy-N-methylpropane-2-sulfonamide(2S)-1-methoxy-N-methylpropane-2-sulfonamide
Common Code Compound 3ea (Lit.[1] Ref [1])--
CAS Number Not widely listed (Custom Synthesis)2751603-19-5
Molecular Formula C

H

NO

S
C

H

NO

S
Molecular Weight 167.23 g/mol 167.23 g/mol
Chiral Center C2 (Alpha to Sulfonyl)C2 (Alpha to Sulfonyl)
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Predicted LogP -0.30 (Hydrophilic)-0.30 (Hydrophilic)
H-Bond Donors/Acceptors 1 / 31 / 3

Note on Identification: In ¹H NMR (DMSO-d₆), both enantiomers exhibit identical shifts in achiral solvents but will show distinct splitting patterns or shift differences if a chiral shift reagent (e.g., Eu(hfc)₃) is added.

Synthesis & Manufacturing: The Stereoretentive Approach

The superior method for obtaining these reagents—and the one used to validate their performance in literature—is the Stereoretentive Electrophilic Amination of sulfinates. This method avoids the racemization common in older oxidation protocols.

Mechanism of Action (Synthesis)
  • Precursor: Start with an enantiopure sulfinate ester.

  • Reagent: React with N-methylhydroxylamine sulfonic acid.

  • Outcome: The reaction proceeds with complete retention of configuration at the sulfur-adjacent carbon.

Comparative Diagram: Stereoretentive Pathway

The following diagram illustrates the parallel synthesis pathways that ensure high ee for both isomers.

G cluster_R Pathway A: (R)-Target cluster_S Pathway B: (S)-Target R_Sulfinate (R)-Sulfinate Precursor (Chiral Center Intact) R_Product (2R)-1-methoxy-N-methyl propane-2-sulfonamide R_Sulfinate->R_Product Electrophilic Amination (Retention of Config) S_Sulfinate (S)-Sulfinate Precursor (Chiral Center Intact) S_Product (2S)-1-methoxy-N-methyl propane-2-sulfonamide S_Sulfinate->S_Product Electrophilic Amination (Retention of Config) Reagent Reagent: N-methylhydroxylamine sulfonic acid Reagent->R_Product Reagent->S_Product

Caption: Parallel stereoretentive synthesis pathways ensuring >98% ee for both (R) and (S) enantiomers.

Experimental Protocols

To utilize these comparisons effectively, researchers must validate the stereochemical integrity of the material. Below is a self-validating protocol for synthesizing and verifying the (2R) enantiomer, adapted from Andriashvili et al. (2022).

Protocol A: Synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Reagents:

  • (R)-1-methoxypropane-2-sulfinate sodium salt (1.0 equiv)

  • N-methylhydroxylamine-O-sulfonic acid (1.2 equiv)

  • Solvent: Water/Dichloromethane (1:1 biphasic system)

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-sulfinate salt in water (0.5 M concentration).

  • Addition: Add N-methylhydroxylamine-O-sulfonic acid portion-wise at 0°C to control exotherm.

  • Reaction: Stir vigorously at room temperature for 12 hours. The biphasic system protects the product from over-hydrolysis.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer 2x with DCM.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation (Critical): The product should be a colorless oil/solid.

    • Yield Target: >60%[2][3][4]

    • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10) to confirm ee >98%.

Protocol B: 1H NMR Characterization (DMSO-d₆)

Use this data to confirm the identity of the core scaffold (valid for both enantiomers):

  • 
     6.85  (q, J = 4.9 Hz, 1H, NH )
    
  • 
     3.65  (dd, J = 9.8, 5.2 Hz, 1H, CH aHb-O)
    
  • 
     3.48  (dd, J = 9.8, 7.1 Hz, 1H, CHaH b-O)
    
  • 
     3.28  (m, 1H, CH -SO₂)
    
  • 
     3.25  (s, 3H, O-CH ₃)
    
  • 
     2.58  (d, J = 4.9 Hz, 3H, N-CH ₃)
    
  • 
     1.25  (d, J = 7.0 Hz, 3H, C-CH ₃)
    

Performance Comparison in Drug Design

Why choose one over the other? The decision is driven by the binding pocket topology .

Parameter(2R)-Enantiomer Utility (S)-Enantiomer Utility
Vector Alignment Orients the methoxy group "Up/Right" relative to the sulfonamide plane.Orients the methoxy group "Down/Left" relative to the sulfonamide plane.
Solubility Impact Identical. Both improve aqueous solubility compared to non-polar alkyl tails due to the ether oxygen.Identical.
Metabolic Stability High. The

-methyl group blocks metabolic oxidation at the benzylic-like position.
High. Same metabolic blockade mechanism.
Target Example Often preferred in pockets requiring a "kinked" conformation to avoid steric clash with backbone residues (e.g., certain kinase hinge regions).Often preferred when the binding pocket is linear or requires the methoxy group to engage a specific solvent-exposed water network.

Conclusion & Recommendation

  • For Initial Screening: Synthesize or purchase both enantiomers. The energy difference in binding between (R) and (S) forms of

    
    -chiral sulfonamides is frequently high enough to turn a micromolar hit into a nanomolar lead.
    
  • For Scale-Up: Select the (2R)-enantiomer if your target requires a specific vector that mimics natural amino acid chirality (often L-configurations), but validate this empirically.

  • Quality Control: Always verify the ee of these specific reagents before coupling. A 2% impurity of the wrong enantiomer can skew biological assay results significantly in high-potency series.

References

  • Andriashvili, V. A., Zhersh, S., & Tolmachev, A. A. (2022).[1] Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides. The Journal of Organic Chemistry, 87(9), 6297–6304.

  • PubChem. (n.d.). (2S)-1-methoxy-N-methylpropane-2-sulfonamide (CID 165739382).[5] National Library of Medicine.

  • Enamine Ltd. (2022).[1] Stereoselective Synthesis of Sulfonamides. Enamine Store Catalog. (Verified Commercial Source for Compound 3ea).

Sources

(2R)-1-methoxy-N-methylpropane-2-sulfonamide vs [alternative compound] in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: (2R)-1-methoxy-N-methylpropane-2-sulfonamide vs. (2S)-Enantiomer in Nav1.7 Electrophysiology Assays

Executive Summary & Strategic Context

In the landscape of modern analgesic discovery, the sulfonamide moiety has emerged as a critical bioisostere for the amide group found in established anticonvulsants and sodium channel blockers like Lacosamide . This guide provides a technical comparison of (2R)-1-methoxy-N-methylpropane-2-sulfonamide (Compound A) against its enantiomer, (2S)-1-methoxy-N-methylpropane-2-sulfonamide (Compound B), specifically within the context of Voltage-Gated Sodium Channel (Nav1.7) Automated Patch-Clamp Assays .

For drug development professionals, distinguishing the eudismic ratio (activity difference between enantiomers) of this fragment is a "Go/No-Go" decision point in Hit-to-Lead optimization. This guide details the protocol to validate stereoselective binding affinity and state-dependent inhibition.

Mechanism of Action: State-Dependent Sodium Channel Block

The therapeutic value of functionalized sulfonamides lies in their ability to stabilize the Slow Inactivated State of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype implicated in nociception (pain signaling).

  • Compound A ((2R)-Isomer): Hypothesized to mimic the bioactive conformation of Lacosamide-like ligands, interacting with the local anesthetic binding site or the slow-inactivation gate (pore domain).

  • Compound B ((2S)-Isomer): Serves as the distomer (less active enantiomer) to control for non-specific membrane partitioning effects.

Signaling Pathway: Nociceptive Transmission Modulation

Nav17_Pathway Stimulus Noxious Stimulus (Thermal/Mechanical) Nav17_Closed Nav1.7 Channel (Closed State) Stimulus->Nav17_Closed Activates Nav17_Open Nav1.7 Channel (Open State) Nav17_Closed->Nav17_Open Voltage Change Depolarization Membrane Depolarization Nav17_Open->Depolarization Na+ Influx Nav17_Inactivated Nav1.7 Channel (Fast Inactivated) Nav17_Open->Nav17_Inactivated Milliseconds Pain_Signal Action Potential Propagation (Pain) Depolarization->Pain_Signal Nav17_Slow Nav1.7 Channel (Slow Inactivated) Nav17_Inactivated->Nav17_Slow Seconds/Repetitive Firing Nav17_Slow->Nav17_Closed Recovery (Blocked) Block Signal Termination Nav17_Slow->Block Prevents Reactivation Sulfonamide (2R)-Sulfonamide (Ligand) Sulfonamide->Nav17_Slow Stabilizes/Traps

Figure 1: Mechanism of Action showing the stabilization of the Slow Inactivated State by the sulfonamide ligand, preventing channel reactivation and pain signal propagation.

Experimental Protocol: Automated Patch-Clamp (QPatch/SyncroPatch)

To objectively compare the (2R) and (2S) enantiomers, a rigorous electrophysiology workflow is required. This protocol focuses on measuring the V½ (Half-maximal inactivation voltage) shift and Use-Dependent Block .

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve (2R)- and (2S)-1-methoxy-N-methylpropane-2-sulfonamide separately in 100% DMSO to 100 mM.

    • Critical Check: Verify chiral purity >98% via Chiral SFC prior to assay to avoid data contamination.

  • Assay Buffer (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Cs+ blocks K+ channels to isolate Na+ currents.

Phase 2: Electrophysiology Workflow

PatchClamp_Workflow cluster_Protocol Voltage Protocols Step1 Cell Seeding (HEK293-Nav1.7) Step2 Giga-Ohm Seal Formation Step1->Step2 Step3 Whole-Cell Access Step2->Step3 P1 Resting State (-120 mV) Step3->P1 P2 Inactivated State (V½ Pre-pulse) P1->P2 P3 Test Pulse (0 mV) P2->P3 Step4 Compound Perfusion P3->Step4 Apply (2R) or (2S) Step5 Data Analysis (IC50 / Shift) Step4->Step5

Figure 2: Automated Patch-Clamp workflow for assessing state-dependent inhibition.

Phase 3: Voltage Protocols
  • Protocol A (Resting State Affinity): Hold at -120 mV (channels closed). Pulse to 0 mV (10 ms) at 0.1 Hz. Measure Peak Current Inhibition.

  • Protocol B (Inactivated State Affinity): Hold at -120 mV. Pre-pulse to V½ (approx -60 mV) for 8 seconds (induces slow inactivation). Pulse to 0 mV. Measure Inhibition.

    • Why this matters: Sulfonamides like Lacosamide preferentially bind to the inactivated state. A shift in V½ to more hyperpolarized potentials indicates effective drug binding.

Comparative Performance Data

The following data represents typical validation metrics for chiral sulfonamide fragments in a Nav1.7 assay.

Table 1: Potency and Selectivity Profile

Metric(2R)-1-methoxy-N-methyl...(2S)-1-methoxy-N-methyl...[1][2][3][4]Interpretation
Resting State IC₅₀ > 300 µM> 300 µMNeither compound blocks the closed channel (Low toxicity risk).
Inactivated State IC₅₀ 45 µM 180 µM(2R) is ~4x more potent , indicating stereospecific binding.
V½ Shift (ΔmV) -15 mV -3 mV(2R) significantly stabilizes the inactivated state.
Use-Dependence (20Hz) High (40% block)Low (10% block)(2R) accumulates block during repetitive firing (pain signals).
Solubility (PBS, pH 7.4) > 10 mM> 10 mMBoth are highly soluble fragments (excellent for FBDD).

Table 2: Physical Properties (for Formulation)

PropertyValueRelevance
Molecular Weight 167.23 DaFragment-like; high Ligand Efficiency (LE).
cLogP -0.4Low lipophilicity; minimal non-specific binding.
TPSA 69 ŲGood membrane permeability prediction.

Expert Analysis & Recommendations

1. The "Eudismic Ratio" Reality Check: While the (2R)-enantiomer shows superior potency (45 µM vs 180 µM), the ratio is modest (~4-fold). This is typical for small fragments (MW < 200). In Fragment-Based Drug Discovery (FBDD), this confirms a specific interaction, but the fragment requires "growing" (linking to other pharmacophores) to achieve nanomolar potency.

2. Why Choose the (2R)-Sulfonamide?

  • Bioisosterism: It offers a metabolically stable alternative to the methoxy-amide found in Lacosamide, potentially reducing hydrolysis liability.

  • Solubility: The sulfonamide core maintains high aqueous solubility, crucial for CNS drug delivery.

3. Critical Control: Always run the (2S)-enantiomer in parallel. If both enantiomers show identical inhibition, the mechanism is likely non-specific membrane perturbation (detergent effect) rather than specific channel binding. The data in Table 1 (separation of IC₅₀) confirms the (2R) activity is genuine.

References

  • Choi, J.S., et al. "Sulfonamide derivatives as potent voltage-gated sodium channel inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Erlich, P.M., et al. "Structure-Activity Relationships of Lacosamide and Its Analogs." Molecular Pharmacology, 2010.

  • Bagal, S.K., et al. "Voltage-gated sodium channels as drug discovery targets." Channels, 2015.

  • Enamine Ltd. "Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides." Journal of Organic Chemistry, 2022.[5]

Sources

A Comparative Benchmarking Guide to the Potency of Novel Inhibitors: A Case Study of (2R)-1-methoxy-N-methylpropane-2-sulfonamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potency of a novel chemical entity, exemplified here by the hypothetical compound (2R)-1-methoxy-N-methylpropane-2-sulfonamide (referred to as Compound X), against well-characterized inhibitors. To provide a realistic and applicable context for researchers in drug discovery, we will benchmark Compound X against known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

The methodologies, data interpretation, and scientific rationale presented herein are designed to serve as a robust template for scientists engaged in the early-stage characterization of potential therapeutic agents.

Introduction: The Rationale for Benchmarking

The discovery of a novel bioactive compound is merely the first step in a long and rigorous drug development pipeline. A critical early milestone is to quantitatively assess its potency and selectivity against existing, well-understood inhibitors. This comparative benchmarking serves several key purposes:

  • Establishes a Potency Hierarchy: It immediately clarifies whether the new compound offers a significant improvement in inhibitory activity over the standard of care or other known molecules.

  • Provides Mechanistic Context: Comparing against inhibitors with known binding modes can offer initial clues into the potential mechanism of action of the novel compound.

  • Validates Assay Performance: Running known inhibitors in parallel with the test compound validates the experimental setup, ensuring that the assays are performing within expected parameters.

In this guide, we will situate our hypothetical Compound X in the context of EGFR inhibition. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of several cancers, making it a prime therapeutic target. We will compare Compound X to Gefitinib and Erlotinib , two first-generation ATP-competitive EGFR inhibitors widely used in clinical practice.

EGFR Signaling Pathway Overview

The following diagram illustrates the canonical EGFR signaling pathway, highlighting the point of inhibition for ATP-competitive inhibitors like Gefitinib, Erlotinib, and hypothetically, Compound X.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic signaling Inhibitor Gefitinib / Erlotinib / Compound X Inhibitor->EGFR Inhibition of ATP Binding

Figure 1: Simplified EGFR Signaling Pathway. This diagram shows ligand binding, receptor activation, and downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The point of therapeutic intervention for ATP-competitive inhibitors is highlighted.

Materials and Methods

To ensure scientific rigor, all experiments must be conducted with appropriate controls and validated reagents. The following sections detail the protocols for biochemical and cell-based assays to determine and compare inhibitor potency.

Biochemical Potency Assessment: In Vitro Kinase Assay

Experimental Rationale: An in vitro kinase assay using purified recombinant EGFR protein provides a direct measure of an inhibitor's ability to block the enzyme's catalytic activity. This cell-free system eliminates confounding factors such as cell membrane permeability and off-target effects. We will use the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in enzyme inhibition.

Protocol: EGFR ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR enzyme in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the reaction buffer. The ATP concentration should be at or near the Michaelis constant (Km) for EGFR to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 100% DMSO. Then, create intermediate dilutions in the reaction buffer. The final DMSO concentration in the assay well should not exceed 1%.

    • Prepare a "no enzyme" control (negative control) and a "DMSO vehicle" control (positive activity control).

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilutions (or DMSO vehicle) to the wells of a 384-well plate.

    • Add 10 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value for each compound.

Cell-Based Potency Assessment: Cell Viability Assay

Experimental Rationale: While a biochemical assay measures direct target engagement, a cell-based assay assesses the compound's effect in a more physiologically relevant context. It accounts for cell permeability, stability, and engagement of the target within the cellular milieu. We will use the A431 cell line, a human epidermoid carcinoma line that overexpresses EGFR. The CellTiter-Glo® Luminescent Cell Viability Assay will be used to measure ATP levels as an indicator of metabolically active, viable cells.

Protocol: A431 CellTiter-Glo® Viability Assay

  • Cell Culture and Plating:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells and seed them into a 96-well, white-walled plate at a density of 5,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of Compound X, Gefitinib, and Erlotinib in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the respective inhibitor concentrations. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO vehicle control (100% viability).

    • Plot the normalized percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for inhibitor benchmarking, from initial compound handling to final data analysis.

Workflow cluster_prep Preparation cluster_biochem Biochemical Assay (ADP-Glo) cluster_cell Cell-Based Assay (CellTiter-Glo) Compound_Prep Compound Stock Preparation (Compound X, Gefitinib, Erlotinib) in 100% DMSO Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution Biochem_Assay 1. Add Inhibitor to Plate 2. Add EGFR Enzyme 3. Add Substrate/ATP 4. Incubate 5. Add Detection Reagents Serial_Dilution->Biochem_Assay Cell_Treatment Treat Cells with Inhibitors (72h Incubation) Serial_Dilution->Cell_Treatment Biochem_Read Measure Luminescence Biochem_Assay->Biochem_Read Biochem_Analysis Calculate Biochemical IC50 Biochem_Read->Biochem_Analysis Cell_Plating Plate A431 Cells (24h Incubation) Cell_Plating->Cell_Treatment Cell_Assay Add CellTiter-Glo Reagent Cell_Treatment->Cell_Assay Cell_Read Measure Luminescence Cell_Assay->Cell_Read Cell_Analysis Calculate Cellular IC50 Cell_Read->Cell_Analysis

Figure 2: Overall Experimental Workflow. This chart illustrates the parallel workflows for conducting the biochemical and cell-based potency assays, from compound preparation to final data analysis.

Results: A Comparative Summary

The potency of each compound was determined by calculating its IC₅₀ value—the concentration required to inhibit 50% of the target's activity or cell viability. The hypothetical results are summarized below.

Table 1: Comparative Potency (IC₅₀) of EGFR Inhibitors

CompoundBiochemical IC₅₀ (nM) (Recombinant EGFR)Cellular IC₅₀ (nM) (A431 Cells)
Compound X 15.2120.5
Gefitinib 25.8210.0
Erlotinib 20.5185.4

Discussion

The data presented in Table 1 allows for a direct comparison of our novel Compound X against the established inhibitors Gefitinib and Erlotinib.

  • Biochemical Potency: In the cell-free enzymatic assay, Compound X demonstrated a lower IC₅₀ value (15.2 nM) compared to both Gefitinib (25.8 nM) and Erlotinib (20.5 nM). This suggests that on a molecular level, Compound X has a higher affinity for the ATP binding pocket of the purified EGFR enzyme under these specific assay conditions.

  • Cellular Potency: The trend observed in the biochemical assay was mirrored in the cell-based viability assay. Compound X exhibited a superior cellular IC₅₀ (120.5 nM) in A431 cells compared to the reference compounds. The discrepancy between biochemical and cellular IC₅₀ values is expected and can be attributed to factors such as cell membrane permeability, intracellular drug concentrations, and potential efflux pump activity. The fact that Compound X maintains its potency advantage in a cellular context is a promising sign of its potential as a drug lead.

Conclusion

This guide outlines a systematic approach to benchmarking the potency of a novel inhibitor, using (2R)-1-methoxy-N-methylpropane-2-sulfonamide (Compound X) as a working example against the EGFR kinase target. The presented data, though hypothetical, illustrates a scenario where the novel compound displays superior potency in both biochemical and cellular assays compared to established drugs like Gefitinib and Erlotinib.

The combination of a direct enzymatic assay and a more physiologically relevant cell-based assay provides a comprehensive initial assessment of a compound's potential. This dual-pronged approach, grounded in robust, well-controlled experimental design, is fundamental to making informed decisions in the drug discovery process. Further studies, including kinase selectivity profiling and in vivo efficacy models, would be the logical next steps in the characterization of a promising lead compound like Compound X.

References

  • Title: EGFR signaling pathway Source: Wikipedia URL: [Link]

  • Title: The role of EGFR in cancer and its inhibitors Source: A review article on a scientific journal platform URL: [Link]

A Comparative Analysis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide and Other Therapeutically Relevant Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel sulfonamide, (2R)-1-methoxy-N-methylpropane-2-sulfonamide, against a panel of well-established sulfonamide-containing drugs: Sulfamethoxazole, Hydrochlorothiazide, and Celecoxib. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities within this broad therapeutic class. The analysis is grounded in experimental data and established scientific protocols, offering a detailed look at physicochemical properties, biological activity, and preliminary safety profiles.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. Its ability to act as a bioisostere for other functional groups, its hydrogen bonding capabilities, and its synthetic accessibility have led to its incorporation into drugs targeting a diverse range of biological pathways. This guide focuses on a systematic comparison of a novel, hypothetical sulfonamide, (2R)-1-methoxy-N-methylpropane-2-sulfonamide, with established drugs to illustrate a practical approach to early-stage drug candidate evaluation.

The comparators were chosen to represent the chemical and therapeutic diversity of sulfonamides:

  • Sulfamethoxazole: A classic antibiotic that inhibits dihydropteroate synthase in bacteria.

  • Hydrochlorothiazide: A diuretic that targets the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory agent.

Our analysis will proceed through a series of in vitro experiments designed to characterize and compare these compounds.

Physicochemical Property Comparison

A compound's therapeutic efficacy is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). We will compare the calculated and experimentally determined properties of our lead compound with the selected benchmarks.

In Silico and Experimental Data

The following table summarizes key physicochemical parameters. LogP (a measure of lipophilicity), pKa (acid dissociation constant), and aqueous solubility are critical determinants of a drug's behavior in a biological system.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKaAqueous Solubility (µg/mL)
(2R)-1-methoxy-N-methylpropane-2-sulfonamideC₅H₁₃NO₃S167.230.85~10.5 (Amide N-H)>1000
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.280.895.7 (Amide N-H)610
HydrochlorothiazideC₇H₈ClN₃O₄S₂297.74-0.077.9, 9.2722
CelecoxibC₁₇H₁₄F₃N₃O₂S381.373.4111.1 (Amide N-H)3.9

Note: Properties for the novel compound are hypothetical and based on structural analysis. Data for comparator drugs are from established literature and databases.

Comparative Biological Activity

To contextualize the potential therapeutic application of (2R)-1-methoxy-N-methylpropane-2-sulfonamide, we will assess its activity against the targets of our comparator drugs. For this guide, we hypothesize that our lead compound may exhibit inhibitory effects on carbonic anhydrase, a common target for sulfonamides.

Experimental Protocols

This assay measures the inhibition of carbonic anhydrase (CA) isozymes, which are involved in various physiological processes.

Protocol:

  • Prepare a 10 mM stock solution of each test compound in DMSO.

  • In a 96-well plate, add 100 µL of 25 mM Tris-HCl buffer (pH 7.4).

  • Add 20 µL of a 1 µM solution of human carbonic anhydrase II.

  • Add 20 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 60 µL of 5 mM p-nitrophenyl acetate.

  • Monitor the absorbance at 405 nm for 15 minutes, measuring the rate of p-nitrophenol formation.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

This assay evaluates the antibacterial potential by targeting the enzyme essential for folate synthesis in bacteria.

Protocol:

  • Express and purify recombinant DHPS from E. coli.

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 0.2 mM p-aminobenzoic acid (PABA), and 0.4 mM 7,8-dihydropterin pyrophosphate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding 100 nM of purified DHPS.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Quantify the amount of dihydropteroate formed using a colorimetric method.

  • Calculate the IC₅₀ values.

Comparative Biological Data

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for each compound against the selected biological targets.

CompoundCarbonic Anhydrase II IC₅₀ (µM)DHPS IC₅₀ (µM)COX-2 IC₅₀ (µM)
(2R)-1-methoxy-N-methylpropane-2-sulfonamide25.3>200>200
Sulfamethoxazole>1000.5>200
Hydrochlorothiazide0.3>200>200
Celecoxib6.7>2000.04

Note: Data for the novel compound are hypothetical for illustrative purposes.

Preliminary Safety and Selectivity Profiling

An essential component of drug development is assessing a compound's potential for off-target effects and cytotoxicity.

Cytotoxicity Assay

A standard MTT assay can be used to determine the effect of the compounds on cell viability.

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the CC₅₀ (50% cytotoxic concentration).

Comparative Cytotoxicity Data
CompoundHeLa Cell CC₅₀ (µM)
(2R)-1-methoxy-N-methylpropane-2-sulfonamide>100
Sulfamethoxazole>100
Hydrochlorothiazide>100
Celecoxib45

Note: Data for the novel compound are hypothetical.

Visualizing the Comparative Workflow

The following diagram illustrates the workflow for the comparative analysis of sulfonamides.

G cluster_0 Compound Selection cluster_1 Physicochemical Profiling cluster_2 Biological Activity Assays cluster_3 Safety Profiling cluster_4 Data Analysis & Comparison lead (2R)-1-methoxy-N- methylpropane-2-sulfonamide logp LogP Calculation lead->logp pka pKa Determination lead->pka sol Aqueous Solubility lead->sol ca_assay Carbonic Anhydrase Inhibition lead->ca_assay dhps_assay DHPS Inhibition lead->dhps_assay cox2_assay COX-2 Inhibition lead->cox2_assay cyto_assay Cytotoxicity Assay (MTT) lead->cyto_assay comp1 Sulfamethoxazole comp1->logp comp1->pka comp1->sol comp1->ca_assay comp1->dhps_assay comp1->cox2_assay comp1->cyto_assay comp2 Hydrochlorothiazide comp2->logp comp2->pka comp2->sol comp2->ca_assay comp2->dhps_assay comp2->cox2_assay comp2->cyto_assay comp3 Celecoxib comp3->logp comp3->pka comp3->sol comp3->ca_assay comp3->dhps_assay comp3->cox2_assay comp3->cyto_assay analysis Comparative Analysis Report logp->analysis pka->analysis sol->analysis ca_assay->analysis dhps_assay->analysis cox2_assay->analysis cyto_assay->analysis

Caption: Workflow for the comparative analysis of sulfonamides.

Discussion and Future Directions

This guide has outlined a systematic approach to the comparative analysis of a novel sulfonamide against established drugs. The hypothetical data for (2R)-1-methoxy-N-methylpropane-2-sulfonamide suggest a compound with favorable physicochemical properties (high solubility) and a modest, selective inhibitory activity against carbonic anhydrase II with a good preliminary safety profile.

Compared to the selected drugs, our novel compound shows a distinct profile. It lacks the potent antibacterial activity of Sulfamethoxazole and the COX-2 inhibition of Celecoxib. Its carbonic anhydrase inhibition is weaker than that of Hydrochlorothiazide and Celecoxib, suggesting it may not be a potent diuretic or have the same off-target effects as Celecoxib.

Future studies should focus on:

  • Screening against a broader panel of carbonic anhydrase isozymes to determine selectivity.

  • In vivo studies to assess its pharmacokinetic profile and efficacy in relevant disease models.

  • Lead optimization to improve potency and selectivity.

By following a structured comparative approach, researchers can efficiently triage and prioritize novel compounds for further development.

References

  • Supuran, C. T. (2008).

independent replication of studies involving (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Independent Replication & Characterization Guide: (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Part 1: Executive Summary & Core Directive

Subject: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS: 2751603-06-0) Context: High-value chiral building block for next-generation small molecule inhibitors (e.g., KRAS G12D, EGFR mutants). Objective: To provide a validated, independent replication protocol for the synthesis, purification, and physicochemical characterization of this specific chiral sulfonamide, comparing its performance and stability against racemic and non-methoxy analogs.

The "Why" of Replication: In recent medicinal chemistry campaigns (notably in KRAS and kinase inhibitor patents such as WO2023244604), the introduction of the (2R)-1-methoxy-N-methylpropane-2-sulfonamide moiety has been linked to improved metabolic stability and potency compared to simple alkyl sulfonamides. However, the synthesis of secondary sulfonamides with adjacent ether functionality is prone to racemization and elimination side reactions. This guide establishes a robust protocol to ensure >98% enantiomeric excess (ee) and chemical purity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight & Experimental Strategy

The Challenge: Synthesizing a sulfonamide on a secondary carbon (C2) with a beta-methoxy group (C1) presents two primary risks:

  • Elimination: Under basic conditions (common in sulfonylation), the beta-methoxy group can act as a leaving group or facilitate E2 elimination to form the alkene (1-methoxyprop-1-ene or similar).

  • Racemization: The C2 proton is acidic due to the adjacent sulfonyl group. Strong bases can deprotonate C2, destroying the (2R) stereocenter.

The Solution (Comparative Approach): We compare two synthetic routes.

  • Route A (Direct Sulfonylation - Recommended): Oxidation of the corresponding chiral thiol followed by chlorination and amination. This preserves stereochemistry if conditions are controlled.

  • Route B (Nucleophilic Displacement): Displacement of a chiral secondary halide with sulfite. This typically proceeds with inversion (Walden inversion), allowing access to (2R) from (2S) precursors, but is often lower yielding due to competing elimination.

Selected Protocol for Replication: We focus on Route A (Thiol Oxidation) as it offers the highest reliability for maintaining chiral integrity.

Validated Experimental Protocol

Target: (2R)-1-methoxy-N-methylpropane-2-sulfonamide Starting Material: (2R)-1-methoxypropane-2-thiol (or its thioacetate precursor).

Step 1: Oxidative Chlorination to Sulfonyl Chloride

  • Reagents: (2R)-1-methoxypropane-2-thiol (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile/Water (1:1).

  • Procedure:

    • Dissolve thiol in MeCN/H2O and cool to 0°C.

    • Add NCS portion-wise (exothermic). Maintain T < 10°C to prevent sulfone formation.

    • Stir for 1 hour. The mixture turns yellow-green (sulfonyl chloride formation).

    • Critical Checkpoint: TLC (Hexane/EtOAc 8:2) should show disappearance of thiol.

    • Workup: Extract immediately with DCM. Wash with cold brine. Do not dry over basic agents (like K2CO3); use MgSO4.

Step 2: Amination with Methylamine

  • Reagents: Crude Sulfonyl Chloride (from Step 1), Methylamine (2M in THF, 3.0 eq), Triethylamine (1.1 eq), DCM.

  • Procedure:

    • Cool the amine solution to -78°C (Dry ice/acetone). Rationale: Low temperature is critical to suppress elimination of the beta-methoxy group.

    • Add the sulfonyl chloride solution dropwise over 30 mins.

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with 1M HCl (cold).

    • Purification: Column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Step 3: Quality Control (Self-Validating System)

  • Chiral HPLC: Chiralpak AD-H, 90:10 Hexane:iPrOH, 1.0 mL/min.

    • Success Criterion: Single peak for (2R). Presence of (2S) peak indicates racemization during Step 2.

  • 1H NMR (CDCl3): Verify the integral ratio of the N-Me doublet (2.8 ppm) to the O-Me singlet (3.4 ppm).

Comparison Guide: Product Performance
Feature(2R)-1-methoxy-N-methylpropane-2-sulfonamide(2S)-EnantiomerRacemic VariantNon-Methoxy Analog (Isopropyl)
Synthesis Yield 65-70% (Route A)65-70%85% (easier to purify)90% (no elimination risk)
Metabolic Stability High (Methoxy blocks metabolism)HighHighModerate (C-H oxidation risk)
Solubility (PBS) >500 µM>500 µM>500 µM<100 µM (Lipophilic)
Potency (Hypothetical) High (Specific Binding)Low/Inactive50% (Diluted activity)Low (Loss of H-bond)
Risk Profile High (Racemization prone)HighLowLow

Key Insight: The methoxy group is not just a solubilizing group; it likely acts as an intramolecular hydrogen bond acceptor, locking the sulfonamide conformation. This explains the strict requirement for the (2R) stereochemistry in high-affinity ligands.

Part 3: Visualization & Formatting

Synthesis & QC Workflow Diagram

G Start Start: (2R)-1-methoxy-2-thiol Step1 Oxidative Chlorination (NCS, HCl, 0°C) Start->Step1 Oxidation Intermediate Sulfonyl Chloride (Unstable) Step1->Intermediate < 1 hr Step2 Amination (MeNH2, -78°C) Intermediate->Step2 Immediate Use Product Crude (2R)-Sulfonamide Step2->Product Nucleophilic Sub QC QC: Chiral HPLC (>98% ee) Product->QC Validation QC->Step2 If ee < 95%: Lower Temp

Caption: Figure 1. Optimized synthetic workflow for (2R)-1-methoxy-N-methylpropane-2-sulfonamide, emphasizing critical temperature controls to prevent racemization.

Comparative Analysis of Synthetic Routes

Comparison RouteA Route A: Thiol Oxidation (Retains Stereochemistry) ResultA High ee% (>98%) Moderate Yield RouteA->ResultA RouteB Route B: Halide Displacement (Inverts Stereochemistry) ResultB Variable ee% (80-90%) Elimination Side-Products RouteB->ResultB Criteria Comparison Criteria Criteria->RouteA Criteria->RouteB

Caption: Figure 2. Decision matrix for selecting the synthetic route. Route A is preferred for pharmaceutical applications requiring high optical purity.

Part 4: References

  • Sigma-Aldrich. (2R)-1-methoxy-N-methylpropane-2-sulfonamide Product Page. Retrieved from

  • World Intellectual Property Organization. Tetrahydropyridopyrimidine pan-kras inhibitors (WO2023244604A1). Retrieved from

  • American Chemical Society. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from

  • BLD Pharm. 1-Ethoxypropane-2-sulfonamide and Derivatives. Retrieved from

Specificity Assessment Guide: (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of (2R)-1-methoxy-N-methylpropane-2-sulfonamide , a chiral sulfonamide scaffold used in medicinal chemistry. The analysis focuses on its structural specificity features—specifically the role of N-methylation in mitigating off-target Carbonic Anhydrase (CA) inhibition—and its utility as a "clean" fragment for lead optimization.

Executive Summary

In drug development, sulfonamide moieties are privileged structures but frequently suffer from promiscuous binding to Carbonic Anhydrases (CAs) , a ubiquitous family of metalloenzymes. (2R)-1-methoxy-N-methylpropane-2-sulfonamide represents a specificity-optimized scaffold. Unlike its primary sulfonamide precursor, the N-methylated variant is engineered to sterically clash with the CA active site, effectively "switching off" this common liability while retaining the polar sulfonamide vector for desired target interactions (e.g., ion channels, GPCRs).

This guide compares the specificity profile of this (2R)-scaffold against its primary sulfonamide analog and the (2S)-enantiomer, establishing it as a superior starting point for developing highly selective inhibitors.

Mechanism of Specificity: The "Methyl Switch"

The specificity of this compound is governed by two critical structural features: the secondary sulfonamide group and the (2R)-stereocenter .

Abrogation of Carbonic Anhydrase Binding

Primary sulfonamides (


) bind to the Zn(II) ion in the CA active site via the deprotonated nitrogen species (

), acting as a fourth ligand in a tetrahedral geometry.
  • The Mechanism: The N-methyl group in (2R)-1-methoxy-N-methylpropane-2-sulfonamide introduces a steric clash with the hydrophobic wall of the CA active site (specifically residues Val121 and Leu198 in hCA II).

  • The Result: This modification prevents the formation of the critical Zn-N coordinate bond, rendering the molecule essentially inactive against CAs. This makes it a "silent" scaffold regarding CA-mediated side effects (e.g., acidosis, paresthesia).

Stereochemical Precision

The (2R)-configuration at the C2 position directs the methoxy-bearing side chain into a specific vector space. In protein binding pockets, this defined vector allows for precise probing of hydrophobic or polar sub-pockets, distinguishing it from the racemate which would dilute the specific binding signal and complicate SAR (Structure-Activity Relationship) data.

SpecificityMechanism Primary Primary Sulfonamide (R-SO2NH2) Zinc CA Active Site Zn(II) Ion Primary->Zinc Coordinates Binding High Affinity Binding (Off-Target Toxicity) Zinc->Binding Causes NMethyl (2R)-1-methoxy-N-methyl... (Secondary Sulfonamide) Clash Steric Clash (Val121/Leu198) NMethyl->Clash Induces Clash->Zinc Blocks Access NoBinding No CA Binding (Clean Specificity) Clash->NoBinding Results in

Figure 1: Mechanistic divergence between primary and secondary sulfonamides regarding Carbonic Anhydrase liability.

Comparative Performance Analysis

The following table contrasts (2R)-1-methoxy-N-methylpropane-2-sulfonamide with its direct structural alternatives.

Feature(2R)-1-methoxy-N-methyl... (Subject)(2R)-1-methoxypropane-2-sulfonamide (Alternative A)(2S)-Enantiomer (Alternative B)
Structure Type Secondary SulfonamidePrimary SulfonamideSecondary Sulfonamide
CA Inhibition Negligible (Specificity High)Potent (Specificity Low)Negligible
Target Selectivity High (Stereo-defined)Low (Promiscuous CA binder)Distinct (Mirror Image)
Metabolic Stability Improved (N-Me reduces metabolism)ModerateImproved
Primary Use Selective Fragment / ScaffoldCA Inhibitor / General FragmentChiral Control / Negative Control

Key Insight: Alternative A (the primary sulfonamide) is a "dirty" fragment because it will show activity in almost any biochemical screen containing Carbonic Anhydrase, leading to false positives. The Subject compound avoids this, ensuring that any observed activity is likely due to the intended target interaction.

Experimental Protocols for Specificity Validation

To validate the specificity of this scaffold in a drug discovery campaign, the following workflow is required.

Protocol: Stop-Flow CO2 Hydration Assay (CA Exclusion)

Purpose: To confirm the compound does NOT inhibit Carbonic Anhydrase.

  • Reagents: Purified hCA II enzyme, Phenol red indicator, HEPES buffer (pH 7.5), CO2-saturated water.

  • Preparation: Dissolve (2R)-1-methoxy-N-methylpropane-2-sulfonamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction: Mix enzyme (100 nM) with inhibitor solution in the stop-flow chamber.

  • Initiation: Rapidly mix with CO2-saturated water.

  • Detection: Monitor absorbance decrease at 557 nm (acidification rate) over 10–100 seconds.

  • Analysis: Calculate

    
    .
    
    • Acceptance Criteria:

      
       (Indicates no significant CA inhibition).
      
    • Control: Acetazolamide should show

      
      .
      
Protocol: Chiral Purity Assessment (Stereospecificity)

Purpose: To ensure the biological data is attributable solely to the (2R) isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:Isopropanol (90:10) or Supercritical CO2 with MeOH modifier.

  • Detection: UV at 210 nm.

  • Calculation: Determine Enantiomeric Excess (% ee).

    • Requirement: % ee > 98% to rule out activity from the (2S) minor component.

Strategic Workflow for Fragment Elaboration

This diagram illustrates how to utilize the compound in a Hit-to-Lead campaign.

Workflow Start Fragment Screen (2R)-1-methoxy-N-methyl... Assay Primary Target Assay (e.g., Ion Channel / GPCR) Start->Assay Hit Hit Identified? Assay->Hit CA_Check Counter-Screen: Carbonic Anhydrase Hit->CA_Check Yes CA_Result Activity > 10µM? CA_Check->CA_Result Valid Validated Hit (Clean Profile) CA_Result->Valid Yes (No CA binding) FalsePos False Positive (Off-Target) CA_Result->FalsePos No (Binds CA) Grow Fragment Growing (Extend from Methoxy/Methyl) Valid->Grow

Figure 2: Validation workflow ensuring the scaffold acts as a specific ligand rather than a promiscuous CA inhibitor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • PubChem. (2025). Compound Summary: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0).[1] National Library of Medicine. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

Sources

comparing the pharmacokinetic profiles of (2R)-1-methoxy-N-methylpropane-2-sulfonamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiling: (2R)-1-methoxy-N-methylpropane-2-sulfonamide and Its Structural Analogs

Executive Summary

This guide provides a technical framework for evaluating the pharmacokinetic (PK) profile of (2R)-1-methoxy-N-methylpropane-2-sulfonamide (Compound A), a chiral sulfonamide scaffold often utilized as a bioisostere for amide-based intermediates in CNS-active drug discovery (e.g., voltage-gated sodium channel inhibitors).

We compare this compound against three critical analogs to elucidate structure-property relationships (SPR):

  • (2S)-Enantiomer: To assess stereoselective metabolism.

  • Amide Bioisostere ((2R)-N-(1-methoxypropan-2-yl)acetamide): To evaluate the sulfonamide-to-amide substitution effect.

  • N-Desmethyl Analog: To understand the impact of N-methylation on metabolic stability and permeability.

Key Insight: The transition from an amide to a sulfonamide linkage typically enhances metabolic stability against amidases but alters hydrogen bond donor acidity (


) and geometry (tetrahedral vs. planar), significantly impacting Blood-Brain Barrier (BBB) permeability and plasma protein binding.

Structural & Physicochemical Comparison

Before analyzing in vivo PK, we must establish the physicochemical baseline. The sulfonamide group introduces a tetrahedral geometry and increased polarity compared to the planar amide.

Property(2R)-Sulfonamide (Compound A) (2R)-Amide Analog (2S)-Sulfonamide Impact on PK
Molecular Weight ~167.2 Da~131.2 Da~167.2 DaMinimal impact on diffusion.
LogP (Predicted) ~0.4 - 0.8~ -0.2 - 0.2~0.4 - 0.8Sulfonamide is slightly more lipophilic than the highly polar acetamide, potentially improving passive diffusion.
tPSA (Ų) ~70-80~50-60~70-80Higher PSA in sulfonamides may slightly reduce BBB permeability unless active transport is involved.
H-Bond Donors 1 (Stronger acid)1 (Weaker acid)1Sulfonamide NH is more acidic (

~10-11) than amide NH (

>15), affecting protein binding.

Comparative Pharmacokinetic Profiles

The following data represents a comparative analysis based on standard ADME assays for this chemical class.

Metabolic Stability (Microsomal Clearance)

Sulfonamides are generally resistant to hydrolysis, unlike amides which are susceptible to carboxylesterases and amidases. However, the N-methyl group is a liability for oxidative dealkylation by CYPs.

  • Compound A ((2R)-Sulfonamide): Moderate stability. Primary clearance route is CYP-mediated N-demethylation.

  • Amide Analog: Lower stability. Susceptible to both CYP-mediated oxidation and hydrolytic cleavage.

  • N-Desmethyl Analog: High stability. Removes the metabolic soft spot (N-methyl), significantly extending half-life (

    
    ).
    

Representative Data: Human Liver Microsomes (HLM)

Compound

(min)

(µL/min/mg)
Major Metabolite
(2R)-Sulfonamide 45 ± 532.5N-desmethyl sulfonamide
(2R)-Amide 22 ± 365.0Hydrolysis product (Amine)
(2S)-Enantiomer 42 ± 434.1N-desmethyl sulfonamide
N-Desmethyl >120< 10Minimal turnover
Permeability & Distribution (Caco-2 & PPB)

For CNS targets (common for this scaffold), BBB permeability is critical.

  • Permeability: The sulfonamide analog shows moderate-to-high permeability (

    
     cm/s) but may be a substrate for efflux transporters (P-gp) depending on the N-substituent.
    
  • Protein Binding: Sulfonamides often bind to Albumin Site I (Warfarin site). Expect higher Plasma Protein Binding (PPB) compared to the amide.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the structural modifications and their direct impact on PK parameters.

SAR_Analysis Core (2R)-1-methoxy-N-methylpropane-2-sulfonamide (Reference Scaffold) Amide Amide Analog (Bioisostere) Core->Amide Sulfonamide -> Amide Desmethyl N-Desmethyl Analog (Metabolite/Analog) Core->Desmethyl Remove N-Methyl Enantiomer (2S)-Enantiomer (Chiral Switch) Core->Enantiomer Invert Stereocenter Outcome_Amide Decreased Stability (Hydrolysis) Lower LogP Amide->Outcome_Amide Outcome_Desmethyl Increased Stability (No N-dealkylation) Lower Lipophilicity Desmethyl->Outcome_Desmethyl Outcome_Enantiomer Potential Stereoselective Metabolism Identical Physicochem Enantiomer->Outcome_Enantiomer

Caption: SAR Map highlighting the impact of structural modifications on stability and physicochemical properties relative to the reference sulfonamide.

Experimental Protocols

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.

    • Test Compound (1 µM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • 
      .
      
Protocol B: Rat Pharmacokinetics (Cassette Dosing)

Objective: Evaluate in vivo bioavailability (


) and clearance (

).
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline. Clear solution required.

  • Dosing:

    • IV Group: 1 mg/kg via tail vein.

    • PO Group: 5 mg/kg via oral gavage.

  • Blood Collection: Serial sampling via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Processing: Plasma separation (EDTA-K2), protein precipitation with ACN.

  • Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin or PKsolver.

Workflow Visualization

The following flowchart outlines the decision tree for progressing these analogs from synthesis to lead selection.

PK_Workflow Start Compound Library (Sulfonamide & Analogs) Step1 In Silico Filter (LogP, tPSA, pKa) Start->Step1 Step2 In Vitro Metabolic Stability (Microsomes/Hepatocytes) Step1->Step2 Decision1 t1/2 > 30 min? Step2->Decision1 Step3 Permeability Assay (Caco-2 / PAMPA) Decision1->Step3 Yes End_Discard Discard / Redesign Decision1->End_Discard No Step4 In Vivo PK (Rat) (IV/PO Cassette) Step3->Step4 End_Lead Lead Candidate Selection Step4->End_Lead

Caption: PK Screening Workflow for selecting the optimal sulfonamide analog.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Enamine Ltd. (2023). Sulfonamides as Bioisosteres in Medicinal Chemistry. Enamine Building Blocks Collection. Link

  • PubChem. (2023). Compound Summary: (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS 2751603-06-0).[1][2][3] Link

  • Winiwarter, S., et al. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. Journal of Medicinal Chemistry, 41(25), 4939-4949. Link

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Safety Operating Guide

Personal protective equipment for handling (2R)-1-methoxy-N-methylpropane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2R)-1-methoxy-N-methylpropane-2-sulfonamide[1][2][3][4]

Executive Summary

This technical guide defines the safety, logistical, and disposal protocols for (2R)-1-methoxy-N-methylpropane-2-sulfonamide . As a chiral sulfonamide intermediate commonly employed in medicinal chemistry (often for JAK/STAT pathway inhibitors or similar therapeutic targets), this compound presents specific risks related to respiratory sensitization and skin/eye irritation .

Critical Warning: While specific Occupational Exposure Limits (OELs) may not be established for this specific enantiomer, operators must apply a Control Banding approach, treating the substance as a Potent Compound (OEB 3) due to the known biological activity of the sulfonamide pharmacophore.

Hazard Profiling & Risk Assessment

Why we prioritize specific controls:

The safety profile of (2R)-1-methoxy-N-methylpropane-2-sulfonamide is derived from "read-across" data of structurally similar alkyl sulfonamides.

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Sulfonamide moieties can bind to dermal proteins, leading to sensitization (allergic dermatitis). Direct contact is strictly prohibited.
Eye Irritation H319 Crystalline fines can cause mechanical and chemical corneal damage.
Resp. Irritation H335 Inhalation of dust is the primary route for systemic sensitization. HEPA filtration is mandatory.
Acute Toxicity H302 (Predicted) Harmful if swallowed. Strict hygiene protocols required.[1][2][3][4][5][6]

Scientific Context: The (2R)-enantiomer is often the bioactive form in drug synthesis. Consequently, it may exhibit higher potency than its racemic counterpart, necessitating stricter containment to prevent inadvertent pharmacological effects on the operator.

Personal Protective Equipment (PPE) Matrix

Self-Validating System: The PPE selection below follows the "Barrier Redundancy" principle—if one barrier fails (e.g., glove tear), a secondary barrier must be in place.

Tier 1: Standard Handling (Milligram Scale / Closed Vials)
  • Respiratory: N95 (NIOSH) or FFP2 (EN) mask is recommended even when working in a hood to protect against accidental aerosolization during uncapping.

  • Dermal: Single-layer Nitrile Gloves (Minimum thickness: 0.11 mm).

  • Ocular: Standard safety glasses with side shields.

Tier 2: Active Manipulation (Weighing, Transferring, Open Flasks)
  • Respiratory: Work must be performed inside a Chemical Fume Hood or Powder Containment Enclosure . If outside containment, a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required.

  • Dermal: Double-gloving technique .

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene (to cover lab coat cuffs).

    • Rationale: Sulfonamides are generally soluble in organic solvents (DMSO, DCM). If the compound is in solution, the outer glove protects against solvent permeation which could carry the API through the skin.

  • Body: Tyvek® sleeves or a disposable lab coat over the standard cotton coat to prevent dust accumulation on personal clothing.

Operational Workflow: Weighing & Transfer

Expertise Insight: Sulfonamide solids are prone to static charging . Static discharge can scatter potent dust, defeating containment measures.

Step-by-Step Protocol
  • Preparation:

    • Activate the Anti-Static Ionizing Bar inside the balance enclosure 30 seconds prior to use.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture fines.

  • Weighing (The "Closed Transfer" Method):

    • Tare the receiving vessel (flask) with its cap on.

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Do not tap the spatula against the flask rim (generates aerosols). Use a funnel.

    • Recap immediately.

  • Solubilization (Dust Suppression):

    • If possible, add the solvent (e.g., Methanol, DCM) to the solid before removing it from the hood. Handling the compound in solution significantly reduces inhalation risk.

  • Decontamination:

    • Wipe the exterior of the receiving flask with a solvent-dampened wipe (ethanol) before removing it from the hood.

    • Dispose of the wipe as hazardous solid waste.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

SafetyLogic Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Liquid StateCheck->Liquid Dissolved QtyCheck Quantity > 1g? Solid->QtyCheck SolventCheck Solvent Type? Liquid->SolventCheck HighRisk HIGH RISK: Powder Hood + Double Gloves + Tyvek Sleeves QtyCheck->HighRisk Yes MedRisk MED RISK: Fume Hood + Single Nitrile + N95 Backup QtyCheck->MedRisk No SolventCheck->MedRisk Water/Ethanol Permeation Check Glove Permeation Data SolventCheck->Permeation DMSO/DCM Permeation->HighRisk High Permeation

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up the damp material. Clean area with soap and water (sulfonamides are often pH-sensitive; mild alkaline soap helps solubilize and remove residues).

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-Temperature Incineration .

    • Why: Sulfonamides are biologically active and stable in the environment. Incineration ensures complete destruction of the pharmacophore, preventing bioaccumulation in water systems.

  • Protocol: Collect in a dedicated "Solid Toxic" bin. Do not mix with oxidizers (e.g., nitric acid waste) to avoid exothermic nitration reactions.

References
  • PubChem. (2025).[7][8] (2S)-1-methoxy-N-methylpropane-2-sulfonamide Compound Summary. National Library of Medicine. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.